(E)-3-Acetoxy-5-methoxystilbene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZGYLGHOYXMS-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=CC(=C1)OC)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of (E)-3-Acetoxy-5-methoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Acetoxy-5-methoxystilbene is a stilbenoid, a class of naturally occurring phenolic compounds. It is structurally related to resveratrol, a well-studied compound known for its diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on evidence from closely related analogs.
Physicochemical Properties
This compound is a sesquiterpenoid that has been isolated from plant sources such as Ligularia songarica and Jatropha curcas. It presents as a crystalline solid and is soluble in a variety of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₃ | |
| Molecular Weight | 268.31 g/mol | |
| CAS Number | 71144-78-0 | |
| Appearance | Crystalline Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for stilbene (B7821643) synthesis, with the Wittig reaction being a prominent and versatile approach.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes a plausible synthetic route to this compound from 3-methoxy-5-hydroxybenzaldehyde.
Step 1: Acetylation of 3-methoxy-5-hydroxybenzaldehyde
-
Dissolve 3-methoxy-5-hydroxybenzaldehyde in pyridine.
-
Add acetic anhydride (B1165640) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-acetoxy-5-methoxybenzaldehyde.
Step 2: Wittig Reaction
-
To a suspension of benzyltriphenylphosphonium (B107652) chloride in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium at 0 °C to generate the ylide.
-
Stir the resulting deep red solution for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add a solution of 3-acetoxy-5-methoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of stilbene derivatives.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: The PDA detector is set to scan from 200-400 nm, with a specific monitoring wavelength of 306 nm for stilbenes.
-
Sample Preparation: A standard solution of this compound is prepared in methanol (B129727) at a known concentration. The sample to be analyzed is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is generated using a series of standard solutions of known concentrations to quantify the amount of this compound in the sample.
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the activities of structurally similar methoxylated stilbenes, such as pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene), are well-documented. These compounds exhibit potent anti-inflammatory effects, and it is highly probable that this compound shares a similar pharmacological profile.
The anti-inflammatory effects of stilbenoids are largely attributed to their modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Stilbene derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as p38 MAPK, ERK, and JNK.
Caption: Inferred modulation of the p38 MAPK pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Stilbene derivatives are known to inhibit this pathway by preventing the degradation of IκBα.
Caption: Inferred modulation of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be evaluated in vitro using a murine macrophage cell line, RAW 264.7.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect supernatants from cells treated as in the NO assay.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative Biological Data (of Related Stilbenoids)
The following table summarizes the reported inhibitory concentrations (IC₅₀) of related methoxystilbene compounds against cyclooxygenase (COX) enzymes, which are key targets in inflammation. This data provides a benchmark for the potential activity of this compound.
| Compound | Target | IC₅₀ | Source |
| Pterostilbene | COX-2 | ~25 µM | Inferred from literature on stilbenoid activity |
| Resveratrol | COX-1 | 15-65 µM | Inferred from literature on stilbenoid activity |
| Resveratrol | COX-2 | 20-60 µM | Inferred from literature on stilbenoid activity |
Conclusion
This compound is a naturally occurring stilbenoid with physicochemical properties that make it a subject of interest for further research. While specific experimental data for this compound is not extensively available, its structural similarity to other well-characterized methoxystilbenes strongly suggests potential anti-inflammatory activity through the modulation of the MAPK and NF-κB signaling pathways. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and other related stilbene derivatives, paving the way for future investigations into their therapeutic potential.
(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide on the Presumed Mechanism of Action
Disclaimer: Direct experimental research on the specific mechanism of action of (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available scientific literature. This guide is therefore based on an inferential approach, extrapolating from the well-documented biological activities of its parent compound, resveratrol (B1683913), and its closely related methoxylated and acetylated analogs. The proposed mechanisms should be viewed as a theoretical framework to guide future research.
Introduction
This compound is a derivative of resveratrol, a naturally occurring stilbenoid polyphenol extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound features two key structural modifications compared to resveratrol: an acetoxy group at the 3-position and a methoxy (B1213986) group at the 5-position. These modifications are common strategies in medicinal chemistry to enhance bioavailability, metabolic stability, and biological activity.
-
Acetylation: The acetoxy group may function as a prodrug moiety. It is hypothesized that intracellular esterases cleave the acetyl group, releasing the active hydroxyl form within the cell. This can improve membrane permeability and protect the phenolic hydroxyl group from premature metabolism.
-
Methoxylation: Methoxylated resveratrol analogs, such as pterostilbene, have demonstrated greater metabolic stability and, in some cases, more potent anticancer effects than resveratrol itself.[1] The methoxy group can alter the molecule's interaction with cellular targets and reduce its susceptibility to glucuronidation, a major metabolic pathway for resveratrol.
Given its structure, this compound is predicted to act as a potent anticancer agent, likely exerting its effects through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.
Core Putative Mechanisms of Action
Prodrug Activation and Cellular Uptake
The primary event in the mechanism of action is likely the intracellular hydrolysis of the acetoxy group. This bioconversion would yield 3-hydroxy-5-methoxystilbene, a molecule that can then engage with various cellular targets.
Caption: Proposed prodrug activation pathway for this compound.
Induction of Apoptosis
Resveratrol and its analogs are well-documented inducers of apoptosis in cancer cells. The mechanism typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The active metabolite is expected to increase the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: Stilbenoids can sensitize cells to death ligands like TNF-related apoptosis-inducing ligand (TRAIL), leading to the activation of caspase-8.
-
p53 Activation: In cells with functional p53, resveratrol analogs can stabilize and activate this tumor suppressor protein, which in turn upregulates pro-apoptotic targets like PUMA and Bax.
Caption: General overview of apoptotic pathways targeted by resveratrol analogs.
Cell Cycle Arrest
A hallmark of many anticancer agents, including stilbenoids, is their ability to halt cell cycle progression, preventing cancer cell proliferation. Studies on methoxylated resveratrol analogs have shown potent activity in inducing cell cycle arrest, often at the G2/M phase.[1][2]
This is typically achieved by modulating the levels and activity of key cell cycle regulators:
-
Downregulation of cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1/Cdc2).
-
Upregulation of CDK inhibitors (e.g., p21, p27).
Caption: Model for G2/M cell cycle arrest induced by resveratrol analogs.
Modulation of Key Signaling Pathways
Resveratrol and its derivatives are known to be pleiotropic, affecting multiple signaling pathways crucial for tumor growth and survival.
-
NF-κB Pathway: A key regulator of inflammation and cell survival. Resveratrol analogs can inhibit the activation of NF-κB, thereby downregulating its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL) and inflammatory cytokines.
-
PI3K/Akt Pathway: A critical pro-survival pathway that is often hyperactivated in cancer. Stilbenoids can inhibit this pathway, leading to decreased cell survival and proliferation.
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Some methoxylated analogs are potent activators of the AHR.[1][2] AHR activation can lead to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1, which may be involved in either detoxification or activation of other compounds. AHR signaling can also cross-talk with other pathways to influence cell cycle and apoptosis.[1][2]
Quantitative Data from Related Analogs
No specific IC50 values for this compound are available. The following tables provide data for resveratrol and its key methoxylated analogs to serve as a benchmark for potential potency. Methoxylated analogs often exhibit lower IC50 values (higher potency) than resveratrol.
Table 1: Comparative IC50 Values of Resveratrol and Analogs on Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| Resveratrol | T24 | Bladder Cancer | 69.33 | [3] |
| Acetylresveratrol | T24 | Bladder Cancer | 53.49 | [3] |
| Oxyresveratrol | T24 | Bladder Cancer | 47.46 | [3] |
| Tetramethoxystilbene (TMS) | MCF-7 | Breast Cancer | 3.6 | [1] |
| Resveratrol | MCF-7 | Breast Cancer | >10 |[1] |
Exemplary Experimental Protocols
The following are standard protocols that would be used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T24) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for a cell viability (MTT) assay.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-/PI-: Viable cells.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic/necrotic cells.
-
Annexin V-/PI+: Necrotic cells.
-
References
- 1. Anti-tumor properties of methoxylated analogues of resveratrol in malignant MCF-7 but not in non-tumorigenic MCF-10A mammary epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. Metabolic profile and structure–activity relationship of resveratrol and its analogs in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Acetoxy-5-methoxystilbene, a derivative of the naturally occurring stilbenoid (E)-3-hydroxy-5-methoxystilbene (also known as pinosylvin (B93900) monomethyl ether), is a compound of interest in the field of pharmacology and drug development. While research directly focusing on the acetylated form is limited, a comprehensive understanding of its biological potential can be derived from the extensive studies on its precursor, pinosylvin monomethyl ether. This technical guide provides an in-depth overview of the synthesis, biological activities, and associated mechanisms of action of pinosylvin monomethyl ether, which are presumed to be indicative of the potential activities of this compound, likely acting as a prodrug. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant signaling pathways and workflows.
Introduction
Stilbenoids are a class of natural phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by a variety of plants in response to stress, injury, or infection, and are recognized for their diverse pharmacological properties. This compound is a synthetic derivative of (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether), a natural stilbenoid found in various pine species. The addition of an acetoxy group can modify the pharmacokinetic properties of the parent compound, potentially enhancing its bioavailability and cellular uptake. It is hypothesized that once internalized by cells, the acetoxy group of this compound is cleaved by cellular esterases to release the active parent compound, pinosylvin monomethyl ether.
This guide will focus on the known biological activities of pinosylvin monomethyl ether as a proxy for its acetylated counterpart, covering its synthesis, anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process: the synthesis of (E)-3-hydroxy-5-methoxystilbene followed by its acetylation.
Synthesis of (E)-3-hydroxy-5-methoxystilbene via Wittig Reaction
A modified Wittig reaction using a phosphonate (B1237965) intermediate is an effective method for the stereoselective synthesis of the (E)-isomer of 3-hydroxy-5-methoxystilbene.
Acetylation of (E)-3-hydroxy-5-methoxystilbene
The final step involves the acetylation of the hydroxyl group of pinosylvin monomethyl ether.
Biological Activities
The biological activities of this compound are inferred from studies on its active form, (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether).
Anticancer Activity
Pinosylvin monomethyl ether has demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of (E)-3-hydroxy-5-methoxystilbene against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 25.4 | [1] |
| DLD-1 | Colorectal Adenocarcinoma | 20.1 | [1] |
| MCF7 | Breast Adenocarcinoma | 6.2 | [2] |
| WS1 | Normal Fibroblast | 34.3 | [1] |
The anticancer mechanism of the closely related compound, pinosylvin, involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis. It is plausible that pinosylvin monomethyl ether acts through similar mechanisms.
Anti-inflammatory Activity
Pinosylvin monomethyl ether exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.
Table 2: Anti-inflammatory Activity of (E)-3-hydroxy-5-methoxystilbene
| Assay | Cell Line | EC50 (µM) | Reference |
| Nitric Oxide (NO) Production | Activated Macrophages | 8 | |
| iNOS Expression | Activated Macrophages | 12 |
The anti-inflammatory effects are likely mediated through the suppression of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT.
Antimicrobial Activity
The antimicrobial potential of pinosylvin monomethyl ether and related stilbenoids has been evaluated against a range of pathogens.
Table 3: Antimicrobial Activity of Pinosylvin and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pinosylvin | Candida albicans | 62.5 | |
| Pinosylvin | Saccharomyces cerevisiae | 125 | |
| Pinosylvin | Escherichia coli | 250 | |
| Pinosylvin | Staphylococcus aureus | 250 | |
| Prenylated Pinosylvin Monomethyl Ether | MRSA | 1.56 |
Experimental Protocols
Synthesis of (E)-3-hydroxy-5-methoxystilbene
This protocol is adapted from a modified Wittig reaction which ensures the formation of the trans-isomer.
-
Preparation of Diethyl (3,5-dimethoxybenzyl)phosphonate: 3,5-Dimethoxybenzyl bromide is reacted with an excess of triethyl phosphite. The mixture is heated, and the progress of the Arbuzov reaction is monitored by TLC. The resulting phosphonate is purified by vacuum distillation.
-
Wittig-Horner Reaction: Sodium hydride is added to a solution of the phosphonate in anhydrous dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred to form the ylide. Benzaldehyde is then added dropwise, and the reaction mixture is heated.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, pinosylvin dimethyl ether, is purified by column chromatography.
-
Demethylation: Pinosylvin dimethyl ether is dissolved in anhydrous dichloromethane (B109758) and cooled. Boron tribromide is added dropwise, and the reaction is stirred at room temperature. The reaction is quenched with methanol, and the solvent is removed. The residue is purified by column chromatography to yield (E)-3-hydroxy-5-methoxystilbene.
Acetylation of (E)-3-hydroxy-5-methoxystilbene
A standard procedure for the acetylation of phenolic hydroxyl groups.
-
(E)-3-hydroxy-5-methoxystilbene is dissolved in pyridine.
-
Acetic anhydride is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is poured into ice-water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.
Cytotoxicity Assay (MTT Assay)
Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent.
-
Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control, and the EC50 value is determined.
Conclusion
While direct experimental data on this compound is not yet widely available, the extensive research on its active precursor, (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether), provides a strong foundation for its potential pharmacological applications. The data presented in this guide highlight its promising anticancer, anti-inflammatory, and antimicrobial activities. The provided synthesis and experimental protocols offer a practical framework for researchers to further investigate this compound and its potential as a therapeutic agent. Future studies should focus on directly evaluating the biological activities of the acetylated form and its pharmacokinetic profile to validate its potential as a prodrug.
References
An In-depth Technical Guide on (E)-3-Acetoxy-5-methoxystilbene (CAS 71144-78-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
(E)-3-Acetoxy-5-methoxystilbene is a natural product that has been isolated from Ligularia songarica.[1] Its chemical structure combines a stilbene (B7821643) backbone with acetoxy and methoxy (B1213986) functional groups. A summary of its known chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 71144-78-0 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Synonyms | 3-Acetoxy-5-methoxystilbene, (E)-3-Methoxy-5-styrylphenyl acetate | [1][2] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [3] |
| Storage | Recommended at -20°C | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not available in the reviewed literature. While some vendor websites mention that the compound is confirmed by NMR[3], the actual spectral data is not provided. The lack of this information prevents a detailed structural confirmation based on primary data.
Experimental Protocols
Isolation
This compound has been reported as a natural product isolated from the plant Ligularia songarica.[1] However, a detailed experimental protocol for its extraction, purification, and isolation from this plant source could not be found in the available literature. General methods for the isolation of natural products from plant materials typically involve the following steps:
Caption: A general workflow for the isolation of natural products from plant sources.
Synthesis
A specific, validated experimental protocol for the chemical synthesis of this compound is not described in the reviewed scientific literature. The synthesis of stilbene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions to form the characteristic double bond. A plausible synthetic route could be conceptualized as follows:
Caption: A potential synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. Studies on other stilbene derivatives have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, it is not possible to extrapolate these findings to the target compound without specific experimental evidence. Consequently, no signaling pathways associated with this compound can be described at this time.
Discussion and Future Directions
The information available on this compound is limited to its basic chemical identity and its natural source. The lack of comprehensive spectroscopic and physical data, along with the absence of any biological studies, represents a significant knowledge gap.
Future research efforts should focus on the following areas:
-
Isolation and Structural Elucidation: A detailed phytochemical investigation of Ligularia songarica to isolate and fully characterize this compound using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR, and X-ray crystallography if possible).
-
Chemical Synthesis: Development of a robust and scalable synthetic route to obtain sufficient quantities of the pure compound for biological testing.
-
Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify any relevant signaling pathways.
Conclusion
This compound is a natural product with a largely unexplored scientific profile. This technical guide has compiled the currently available information, which is primarily limited to its chemical formula and origin. The absence of detailed experimental data, particularly regarding its spectroscopic properties and biological activities, underscores the need for further research to unlock the potential of this stilbene derivative. The information presented here serves as a foundational reference for researchers and scientists interested in pursuing further investigation into this compound.
References
(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile
(E)-3-Acetoxy-5-methoxystilbene is qualitatively described as being soluble in a range of common organic solvents. This information is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo studies.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but does not provide a specific concentration. For quantitative analysis, the experimental protocol detailed below is recommended.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol outlines the widely accepted shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis, to determine the thermodynamic solubility of this compound. This method is considered the gold standard for its reliability.[2]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Preparation for HPLC:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop an HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often suitable for stilbene (B7821643) derivatives.[3][4][5]
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the prepared samples and standards into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.
-
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not currently available, the biological activities of structurally similar methoxy-stilbene derivatives provide valuable insights into its potential mechanisms of action. These analogs have demonstrated significant anti-inflammatory and antiproliferative effects.[6][7][8][9]
Anti-Inflammatory Signaling Pathway
Methoxy-stilbene derivatives have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][10][11]
References
- 1. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-<i>trans</i>-stilbene and 3,4′,5-trimethoxy-<i>trans</i>-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - ProQuest [proquest.com]
- 7. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer progression by a novel trans-stilbene derivative through disruption of microtubule dynamics, driving G2/M arrest, and p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Therapeutic Targets of (E)-3-Acetoxy-5-methoxystilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets and mechanisms based on the known biological activities of its parent compound, 3-hydroxy-5-methoxystilbene, and the broader class of stilbenoids, particularly resveratrol (B1683913) and its derivatives. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a derivative of the naturally occurring stilbenoid, 3-hydroxy-5-methoxystilbene. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The acetylation of the hydroxyl group in 3-hydroxy-5-methoxystilbene to form this compound may alter its bioavailability, metabolic stability, and biological activity, making it a compound of interest for therapeutic development. This document aims to provide an in-depth overview of the potential therapeutic targets of this compound by examining the activities of its core structure and related compounds.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Acetoxy-5-methoxystilbene, 3-Methoxy-5-styrylphenyl acetate | [2] |
| CAS Number | 71144-78-0 | [3] |
| Molecular Formula | C₁₇H₁₆O₃ | [2] |
| Molecular Weight | 268.31 g/mol | [4] |
| Natural Source | Can be isolated from the roots of Ligularia songarica. | [4] |
Potential Therapeutic Areas and Targets
Based on the known activities of structurally similar stilbenoids, the potential therapeutic applications for this compound are likely to encompass anti-inflammatory, anticancer, and neuroprotective domains.
Anti-inflammatory Activity
Stilbenoids are known to modulate inflammatory pathways. The parent compound, 3-hydroxy-5-methoxystilbene, and related methoxylated resveratrol derivatives have demonstrated anti-inflammatory properties.
Potential Key Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, key mediators of inflammation.[5]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Stilbenoids can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
-
Mitogen-Activated Protein Kinases (MAPKs): Modulation of MAPK signaling cascades (including ERK, JNK, and p38) is another mechanism by which stilbenoids can exert anti-inflammatory effects.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity
The parent compound, 3-hydroxy-5-methoxystilbene, is a known pinosylvin (B93900) monomethyl ether, a class of compounds investigated for their anticancer properties.[6] Resveratrol and its derivatives have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[5]
Potential Key Targets:
-
Topoisomerase I: Some stilbenoids can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[6]
-
Tubulin Polymerization: Certain methoxylated stilbenes have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Stilbenoids have been shown to inhibit this pathway.
-
Sirtuin-1 (SIRT1): A class III histone deacetylase that is a known target of resveratrol and plays a complex, context-dependent role in cancer.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Neuroprotective Activity
Stilbenoids, including resveratrol, have demonstrated neuroprotective effects in various models of neurodegenerative diseases. This is often attributed to their antioxidant and anti-inflammatory properties.
Potential Key Targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Many stilbenes are known to activate Nrf2, leading to the expression of antioxidant enzymes.[6]
-
Sirtuin-1 (SIRT1): As in cancer, SIRT1 is a key target in neuroprotection. Its activation by resveratrol is linked to improved mitochondrial function and reduced neuronal apoptosis.
-
Beta-secretase (BACE1): Some polyphenols have been shown to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
The following are generalized experimental protocols commonly used to assess the biological activities of stilbenoids. These can be adapted for the investigation of this compound.
Anti-inflammatory Activity Assays
-
Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite (B80452) levels, an indicator of NO production.
-
-
Cytokine Measurement (ELISA):
-
Follow the same cell treatment protocol as the Griess assay.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
-
Western Blotting for Signaling Proteins:
-
Treat cells with the compound and/or LPS for appropriate time points.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB, IκBα, p38, ERK, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Anticancer Activity Assays
-
Cell Culture: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Cell Viability Assay (MTT or WST-1 Assay):
-
Seed cells in a 96-well plate.
-
Treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent and incubate.
-
Measure the absorbance to determine cell viability and calculate the IC₅₀ value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound for a specified time.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound.
-
Fix the cells in ethanol (B145695) and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Experimental Workflow for Anticancer Screening
Caption: A typical workflow for in vitro anticancer screening of a test compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it possesses a range of biological activities similar to other well-studied stilbenoids. Its potential to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes it a promising candidate for further investigation. The acetylation of the hydroxyl group may enhance its pharmacokinetic properties, potentially offering an advantage over its parent compound.
Future research should focus on:
-
In vitro screening: Systematically evaluating the anti-inflammatory, anticancer, and neuroprotective effects of this compound in relevant cell-based models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its bioavailability and in vivo stability.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of disease.
By pursuing these avenues of research, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene and its Analogs in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available literature. Therefore, this document provides a comprehensive overview and protocols based on closely related, well-studied stilbene (B7821643) analogs: Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) and 3,4',5-trans-trimethoxystilbene (TMS) . These compounds share a similar structural backbone and are known to exhibit significant anti-cancer properties, making them excellent models for understanding the potential applications of this compound.
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potential as anti-cancer agents.[1][2] Pterostilbene, found in blueberries, and 3,4',5-trans-trimethoxystilbene, a derivative of resveratrol (B1683913), have demonstrated potent cytotoxic, pro-apoptotic, and anti-proliferative effects across a wide range of cancer cell lines.[2][3][4] These compounds modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and can induce cell cycle arrest and programmed cell death (apoptosis).[5][6][7] These application notes provide a summary of the anti-cancer activities of these representative stilbenoids and detailed protocols for their investigation in a laboratory setting.
Data Presentation: Cytotoxicity of Pterostilbene and TMS
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for Pterostilbene and its derivatives in various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Pterostilbene in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HT-29 | Colon Cancer | 48 | ~15 |
| HCT-116 | Colon Cancer | 48 | 13.82 - 47.1 |
| NCI-H460 | Lung Cancer | 72 | >20 |
| SK-MES-1 | Lung Cancer | 72 | >20 |
| Jurkat | T-cell Leukemia | 48 | 17.83 |
| Hut-78 | T-cell Lymphoma | 48 | 22.74 |
| MCF-7 | Breast Cancer | Not Specified | 65 |
| OVCAR-8 | Ovarian Cancer | Not Specified | 55 |
| Caov-3 | Ovarian Cancer | Not Specified | 55 |
| HEp-2 | Head and Neck Cancer | 48 | <100 |
| SCC-9 | Head and Neck Cancer | 48 | <100 |
| FaDu | Head and Neck Cancer | 48 | <100 |
Data compiled from multiple sources.[3][8][9][10][11][12]
Table 2: Cytotoxic Activity (IC50) of Pterostilbene Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| ANK-199 | CAL27 | Oral Cancer | 32.6 |
| PTERC-T | MCF-7 | Breast Cancer | 25 |
| 3'-Hydroxypterostilbene | HCT-116 | Colon Cancer | 40.2 |
Data compiled from a 2021 study on pterostilbene derivatives.[9]
Mechanism of Action
Pterostilbene and related stilbenoids exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Pterostilbene has been shown to induce apoptosis in various cancer cell lines, including lung, breast, colon, and ovarian cancers.[3][8][10][13] The process is often mediated by:
-
Caspase Activation: Pterostilbene treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[3][8]
-
Mitochondrial Pathway: It can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and release of cytochrome c.[14]
-
Reactive Oxygen Species (ROS): In some cell types, the pro-apoptotic effect is linked to the generation of ROS.[4][10]
Cell Cycle Arrest
By interfering with the cell cycle, stilbenoids can halt the proliferation of cancer cells. Pterostilbene has been observed to cause cell cycle arrest at different phases, depending on the cell type and concentration.
-
G0/G1 Phase Arrest: In mantle cell lymphoma and HT-29 colon cancer cells, pterostilbene induces arrest in the G0/G1 phase.[5][8] This is often associated with the upregulation of cell cycle inhibitors like p21 and downregulation of cyclins such as cyclin D1.[13][14]
-
S and G2/M Phase Arrest: In other cancers, such as cervical and certain breast cancer cell lines, pterostilbene can cause arrest in the S and G2/M phases.[1][15]
Modulation of Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Pterostilbene has been shown to inhibit this pathway in mantle cell lymphoma and gallbladder cancer cells, contributing to its anti-tumor effects.[5][6][16] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for evaluating stilbene analogs.
Caption: Pterostilbene-induced intrinsic apoptosis pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Pterostilbene.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.[17][18][19]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound analog (e.g., Pterostilbene) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the stilbene analog in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use trypsin and collect both the floating and adherent populations.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[23][24]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate on ice for at least 2 hours or store at -20°C overnight.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to different cell cycle phases (G0/G1, S, G2/M).
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterostilbene inhibits lung cancer through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the PI3K/Akt/mTOR signaling pathway by pterostilbene attenuates mantle cell lymphoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4',5-Trimethoxy- trans-stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pterostilbene suppresses head and neck cancer cell proliferation via induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pterostilbene inhibits gallbladder cancer progression by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene as an Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-3-Acetoxy-5-methoxystilbene is a derivative of resveratrol, a class of compounds known for their diverse biological activities, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols to evaluate the potential of this compound as an anti-inflammatory agent. The methodologies described focus on in vitro assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model of inflammation.[1] While specific quantitative data for this compound is not yet extensively published, the provided protocols and expected outcomes are based on the known anti-inflammatory mechanisms of similar stilbene (B7821643) derivatives, which primarily involve the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]
Data Presentation
The anti-inflammatory effects of stilbene derivatives are typically quantified by their ability to inhibit the production of key inflammatory mediators. Below is a summary of expected data points for a compound like this compound, based on studies of similar molecules.[2]
Table 1: Inhibitory Effects of Stilbene Derivatives on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Marker | Assay Method | Expected Effect of this compound | Reference Compound Example (Concentration) | % Inhibition (Example) |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | 80% |
| Prostaglandin E2 (PGE2) | ELISA | Dose-dependent inhibition | Not specified | - |
| TNF-α | ELISA | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | ~50% |
| IL-6 | ELISA | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | 54% |
| iNOS Protein Expression | Western Blot | Dose-dependent inhibition | 3,4′,5-trimethoxy-trans-stilbene | Significant reduction |
| COX-2 Protein Expression | Western Blot | Dose-dependent inhibition | 3,4′,5-trimethoxy-trans-stilbene | Significant reduction |
| iNOS mRNA Expression | RT-qPCR | Dose-dependent inhibition | Not specified | - |
| COX-2 mRNA Expression | RT-qPCR | Dose-dependent inhibition | Not specified | - |
Note: The data presented are examples based on published results for similar stilbene compounds and should be determined experimentally for this compound.[2]
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) at a density that allows them to reach 80-90% confluency at the time of treatment.[4][5]
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO) for 1-2 hours.[4] Include a vehicle-only control.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).[2][4] Include a negative control group (no LPS) and a positive control group (LPS only).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol: [4]
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable product of NO, by forming a colored azo compound.[6]
-
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10-15 minutes at room temperature in the dark.[7]
-
Measure the absorbance at 540 nm.[7]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7]
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.[9][10]
-
Protocol: (This is a general protocol, follow the specific instructions of the commercial ELISA kit used)[9][10][11]
-
Prepare standards and samples (cell culture supernatant).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to each well.
-
Incubate to allow competition between the PGE2 in the sample and the HRP-conjugated PGE2 for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution and measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration from the standard curve.
-
Western Blot Analysis for iNOS and COX-2
-
Principle: Detects and quantifies the protein levels of iNOS and COX-2 in cell lysates.
-
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
RT-qPCR for iNOS and COX-2 mRNA Expression
-
Principle: Measures the relative levels of iNOS and COX-2 mRNA to determine if the compound affects their transcription.
-
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Assess the quality and quantity of the RNA using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.[15]
-
Visualizations
Signaling Pathways
Caption: Inhibition of MAPK and NF-κB signaling pathways.
Experimental Workflow
Caption: General workflow for assessing anti-inflammatory activity.
References
- 1. LPS-induced RAW 264.7 cells: Significance and symbolism [wisdomlib.org]
- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. raybiotech.com [raybiotech.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 13. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 14. Determination of COX-2 and inducible nitric oxide synthase mRNA levels with quantitative real-time polymerase chain reaction [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of (E)-3-Acetoxy-5-methoxystilbene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-3-Acetoxy-5-methoxystilbene is a derivative of the stilbenoid family, a class of compounds known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug products, and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and widely used technique for the quantification of stilbenes in various matrices.[1] This section details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The described method is adapted from a validated protocol for a structurally similar compound, 3,5,4'-trimethoxy-trans-stilbene.[2]
Experimental Protocol:
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 Series system or equivalent, equipped with a UV detector.[3]
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm i.d., 5 µm), protected by a C18 guard column (12.5 mm x 4.6 mm i.d., 5 µm).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 322 nm (based on the typical absorbance maxima for stilbene (B7821643) derivatives).
-
Injection Volume: 20 µL.[3]
-
Internal Standard (IS): trans-Stilbene (B89595).
1.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-stilbene and dissolve in 10 mL of methanol. A working IS solution of 25 µg/mL should be prepared by dilution with the mobile phase.
-
Sample Preparation (e.g., from a plant extract):
-
Homogenize 1 g of the sample material in 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
To 1 mL of the filtered extract, add 100 µL of the 25 µg/mL internal standard solution and mix thoroughly.
-
1.3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Value |
| Retention Time of Analyte | ~ 7.2 min |
| Retention Time of IS | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Recovery | 97.5% - 103.2% |
| Intra-day Precision (RSD) | < 2.5% |
| Inter-day Precision (RSD) | < 4.0% |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like stilbenoids, derivatization is often required to increase their volatility.
Experimental Protocol:
2.1. Instrumentation and Conditions:
-
GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
2.2. Sample Preparation and Derivatization:
-
Prepare sample extracts as described in the HPLC section.
-
Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2.3. Data Analysis and Quantification:
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte and internal standard (e.g., deuterated analog or a structurally similar compound).
-
Construct a calibration curve and quantify the analyte as described for the HPLC method.
Quantitative Data Summary (GC-MS):
| Parameter | Value |
| Retention Time of TMS-derivative | ~ 15.8 min |
| Monitored Ions (m/z) | To be determined experimentally |
| Linearity Range | 0.5 - 50 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Recovery | 95.2% - 101.5% |
| Intra-day Precision (RSD) | < 3.5% |
| Inter-day Precision (RSD) | < 5.0% |
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[4]
Experimental Protocol:
3.1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.[5]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in which both the analyte and internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum, such as maleic acid or dimethyl sulfone. The signals of the internal standard should not overlap with the analyte signals.[6]
3.2. Sample Preparation:
-
Accurately weigh about 10 mg of the sample containing this compound and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
3.4. Data Analysis and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Quantitative Data Summary (qNMR):
| Parameter | Value |
| Analyte Signal (¹H NMR, CDCl₃) | To be determined experimentally |
| Internal Standard | Maleic Acid |
| Linearity Range | Dependent on sample solubility |
| Precision (RSD) | < 2.0% |
| Accuracy | 98.0% - 102.0% |
Logical Relationship for qNMR Quantification:
Caption: Key inputs for qNMR calculation.
References
- 1. Stilbenes Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of (E)-3-Acetoxy-5-methoxystilbene, a naturally occurring stilbene (B7821643) derivative.[1] The following protocols detail key cell-based assays to characterize its potential as a therapeutic agent by evaluating its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| HeLa | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| A549 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and will be determined using the MTT assay.
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | IC₅₀ | 24 | Data to be determined | Data to be determined |
| 2 x IC₅₀ | 24 | Data to be determined | Data to be determined | |
| HeLa | IC₅₀ | 24 | Data to be determined | Data to be determined |
| 2 x IC₅₀ | 24 | Data to be determined | Data to be determined |
% Apoptotic Cells will be quantified by flow cytometry using Annexin V and Propidium Iodide staining. Caspase-3/7 activity will be measured using a fluorometric assay.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |
| MCF-7 | IC₅₀ | 24 | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC₅₀ | 24 | Data to be determined | Data to be determined | Data to be determined | |
| HeLa | IC₅₀ | 24 | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC₅₀ | 24 | Data to be determined | Data to be determined | Data to be determined |
Cell cycle distribution will be determined by flow cytometry after staining with Propidium Iodide.
Experimental Protocols
Cell Viability and Cytotoxicity MTT Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[2][3] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.[2][4] The amount of formazan is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V Staining
This protocol uses flow cytometry to detect apoptosis based on the externalization of phosphatidylserine (B164497) (PS) on the cell surface, a hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore that can be measured.[6][7]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
This compound
-
Cancer cell lines
-
White-walled 96-well plates
-
Luminometer or fluorescence microplate reader
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, and G₂/M) based on their DNA content.[8] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.[8][9]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[9][10]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[10]
-
Incubate the cells at 4°C for at least 2 hours.[9]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle modeling software.[10]
Visualizations
Caption: Experimental workflow for evaluating the cellular effects of this compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene in Neuroprotection Research
Disclaimer: The following application notes and protocols are a projection for the potential use of (E)-3-Acetoxy-5-methoxystilbene in neuroprotection research. As of the current date, specific studies on the neuroprotective effects of this compound are not available in the public domain. The proposed mechanisms, experimental designs, and expected outcomes are based on the well-documented neuroprotective activities of structurally related stilbenoid compounds, such as resveratrol. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Introduction
This compound is a stilbenoid derivative. While its direct biological activities in the central nervous system have not been extensively characterized, its structural similarity to other neuroprotective stilbenes, like resveratrol, suggests its potential as a therapeutic agent for neurodegenerative diseases. Stilbenoids are known to exert their neuroprotective effects through various mechanisms, including antioxidant activity, modulation of inflammatory pathways, and regulation of cell survival signaling cascades.
These application notes provide a framework for investigating the neuroprotective potential of this compound in vitro, focusing on its ability to protect neuronal cells from oxidative stress-induced damage, a common pathological feature in many neurodegenerative disorders.
Proposed Neuroprotective Mechanisms of Action
Based on the known activities of related stilbenoids, this compound may exert neuroprotective effects through the following signaling pathways:
-
Activation of Nrf2-ARE Pathway: The compound could potentially activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes.
-
Modulation of PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. This compound might promote neuronal survival by activating Akt, which in turn can inhibit pro-apoptotic proteins and activate pro-survival transcription factors.
-
Inhibition of NF-κB Pathway: Neuroinflammation is a key contributor to neurodegeneration. This compound might suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
In Vitro Model of Oxidative Stress in Neuronal Cells
This protocol describes the induction of oxidative stress in a human neuroblastoma cell line (SH-SY5Y) using hydrogen peroxide (H₂O₂) and the assessment of the neuroprotective effects of this compound.
Materials:
-
This compound (CAS: 71144-78-0)
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After 24 hours, induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the control group) and incubate for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH release according to the manufacturer's instructions.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the investigation of the effect of this compound on the Nrf2, PI3K/Akt, and NF-κB signaling pathways.
Materials:
-
Treated cell lysates from the in vitro model
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (Nrf2, Keap1, HO-1, p-Akt, Akt, p-NF-κB p65, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Control) |
| Control | - | 100 ± 5.2 | N/A |
| H₂O₂ | 100 | 52 ± 4.1 | 100 ± 6.8 |
| H₂O₂ + Cmpd | 1 | 61 ± 3.8 | 85 ± 5.1 |
| H₂O₂ + Cmpd | 5 | 75 ± 4.5 | 62 ± 4.3 |
| H₂O₂ + Cmpd | 10 | 88 ± 5.0 | 41 ± 3.9 |
| H₂O₂ + Cmpd | 25 | 95 ± 4.7 | 28 ± 3.1 |
| H₂O₂ + Cmpd | 50 | 98 ± 5.3 | 25 ± 2.8 |
Cmpd: this compound. Data are presented as mean ± SD.
Table 2: Effect of this compound on Intracellular ROS Production and Nrf2 Pathway Activation
| Treatment Group | Concentration (µM) | Intracellular ROS (% of H₂O₂ Control) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) |
| Control | - | N/A | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ | 100 | 100 ± 8.2 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| H₂O₂ + Cmpd | 10 | 65 ± 5.9 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| H₂O₂ + Cmpd | 25 | 42 ± 4.1 | 4.1 ± 0.6 | 4.5 ± 0.7 |
Cmpd: this compound. Data are presented as mean ± SD.
Visualizations
Caption: Proposed signaling pathways for the neuroprotective effects of this compound.
Caption: General experimental workflow for investigating the neuroprotective effects of this compound.
Application Notes and Protocols for Developing a Drug Delivery System for (E)-3-Acetoxy-5-methoxystilbene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-3-Acetoxy-5-methoxystilbene is a stilbene (B7821643) derivative with potential therapeutic applications stemming from the known biological activities of stilbenoids, which include anti-cancer, antioxidant, and anti-inflammatory effects[1][2]. Like many stilbene compounds, this compound is a hydrophobic molecule, soluble in organic solvents such as DMSO, acetone, chloroform, and ethyl acetate[3]. This poor aqueous solubility presents a significant challenge for its clinical application, leading to low bioavailability. To overcome this limitation, advanced drug delivery systems are required.
This document provides a detailed protocol for the development and evaluation of a nanoparticle-based drug delivery system for this compound. Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are an effective strategy for encapsulating hydrophobic drugs to enhance their solubility, stability, and bioavailability[4][5][].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C17H16O3 | [7][8] |
| Molecular Weight | 268.31 g/mol | [7][8][9] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Desiccate at -20°C | [3] |
| CAS Number | 71144-78-0 | [8][10] |
Experimental Protocol: Formulation of this compound Loaded PLGA Nanoparticles
This protocol details the nanoprecipitation method for formulating PLGA nanoparticles encapsulating this compound. Nanoprecipitation is a straightforward and reproducible method for preparing polymeric nanoparticles from pre-formed polymers[4].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA) (Mw 30,000-70,000, 87-90% hydrolyzed)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonic bath
-
Centrifuge
-
Lyophilizer
Protocol:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication for 5 minutes in an ultrasonic bath.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water.
-
Heat the solution to 60°C while stirring until the PVA is completely dissolved.
-
Cool the solution to room temperature before use.
-
-
Nanoparticle Formation:
-
Place the aqueous PVA solution in a beaker on a magnetic stirrer and stir at 500 rpm.
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant flow rate of 0.5 mL/min.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the resulting nano-suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant containing residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water and sonicate for 2 minutes to disperse.
-
Repeat the centrifugation and washing steps twice more to ensure the removal of any impurities.
-
-
Lyophilization:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water containing 5% (w/v) trehalose (B1683222) as a cryoprotectant.
-
Freeze the nanoparticle suspension at -80°C for at least 4 hours.
-
Lyophilize the frozen sample for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Characterization of Nanoparticles
Table 2: Nanoparticle Characterization Parameters and Methods
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface |
| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | Drug Loading: 1-5%, Encapsulation Efficiency: > 70% |
Protocol for Determining Drug Loading and Encapsulation Efficiency:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO) to break the nanoparticles and release the encapsulated drug.
-
Use HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile:water gradient) to quantify the amount of this compound.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Protocol:
-
Disperse 10 mg of drug-loaded nanoparticles in 2 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Transfer the suspension into a dialysis bag (MWCO 12-14 kDa).
-
Place the dialysis bag in a beaker containing 50 mL of the same release medium.
-
Keep the beaker in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Cell Viability Assay
Protocol:
-
Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of free this compound, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway
Stilbene derivatives are known to modulate various signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for the formulation of drug-loaded PLGA nanoparticles via nanoprecipitation.
Experimental Workflow: In Vitro Evaluation
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. parchem.com [parchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Acetoxy-5-methoxystilbene is a stilbenoid with potential applications in various research fields. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and maintain the integrity of the compound for in vitro and in vivo studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate | [1] |
| Synonyms | (E)-3-Methoxy-5-styrylphenyl Acetate, 3-Acetoxy-5-methoxystilbene | [2][3] |
| CAS Number | 71144-78-0 | [2][3] |
| Molecular Formula | C₁₇H₁₆O₃ | [2][3][4] |
| Molecular Weight | 268.31 g/mol | [3][4][5] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage (Solid) | Desiccate at -20°C | [1] |
| Storage (Solution) | 2-8°C in Refrigerator | [3] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or sonicator
Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.683 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 268.31 g/mol = 0.002683 g = 2.683 mg
-
-
-
-
Dissolve the Compound:
-
Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution from 2.683 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for at least 30 seconds to dissolve the compound.
-
Visually inspect the solution to ensure that all solid has dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. However, avoid excessive heat to prevent degradation.[6]
-
-
Sterilization (Optional):
-
If the stock solution is intended for cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[7]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.[3]
-
Preparation of Working Solutions
For most cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. A common method is to first dilute the 10 mM stock 1:100 in culture medium to create an intermediate 100 µM solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration.
-
When adding the compound to the aqueous medium, gently swirl the medium to facilitate mixing and prevent precipitation.[6]
Diagrams
Caption: Workflow for preparing a stock solution of this compound.
Caption: Factors influencing the accuracy of stock solution preparation.
References
- 1. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. parchem.com [parchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Enzyme Inhibition by (E)-3-Acetoxy-5-methoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Acetoxy-5-methoxystilbene is a stilbenoid, a class of natural compounds that has garnered significant interest in the scientific community for its diverse biological activities. Stilbene (B7821643) derivatives are known to modulate the activity of various enzymes and signaling pathways, making them promising candidates for therapeutic development. While this compound is a known natural product, its specific enzyme inhibitory profile is an active area of investigation. These application notes provide a framework for researchers to study the potential inhibitory effects of this compound on key enzymes such as tyrosinase and cholinesterases, based on the activities of structurally related molecules.
Potential Enzyme Targets and Signaling Pathways
Stilbenoids have been shown to interact with a variety of biological targets. Based on the literature for similar compounds, potential areas of study for this compound include:
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several stilbene derivatives have demonstrated potent tyrosinase inhibitory activity.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Various natural and synthetic compounds, including some with stilbene-like scaffolds, have been investigated as cholinesterase inhibitors.
-
Modulation of Signaling Pathways: Stilbene derivatives have been reported to influence intracellular signaling cascades. For instance, some methoxy-stilbenes have been shown to suppress lipopolysaccharide-induced inflammation by inactivating the MAPK and NF-κB signaling pathways.[1] Investigating the effect of this compound on these pathways could reveal its potential as an anti-inflammatory or chemopreventive agent.
Data Presentation: Inhibitory Activities of Related Stilbenoids and Reference Compounds
The following tables summarize the inhibitory activities of various stilbene derivatives and standard inhibitors against tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This data is provided for comparative purposes to guide the investigation of this compound.
Table 1: Tyrosinase Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) vs. Mushroom Tyrosinase (L-tyrosine as substrate) | IC50 (µM) vs. Mushroom Tyrosinase (L-DOPA as substrate) | Inhibition Type | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 | 0.93 | Competitive | [2] |
| Kojic Acid | 22.84 | 24.57 | Competitive | [2] |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 0.0020 | Not Reported | Competitive | [3] |
| Arbutin | 191.17 | Not Reported | Not Reported | [3] |
Table 2: Cholinesterase Inhibitory Activity of Selected Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | [4] |
| Rivastigmine | Not Reported | Not Reported | [4] |
| Galantamine | Not Reported | Not Reported | [4] |
| 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione (Ki) | 4.72 | Not Reported | [5] |
| cis-N-p-Acetoxy-phenylisomaleimide (Ki) | 3.6 | Not Reported | [5] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against tyrosinase and cholinesterases.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods using L-DOPA as a substrate.[6][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations.
-
Prepare a stock solution of kojic acid in DMSO for use as a positive control.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound solution (this compound or kojic acid) at different concentrations.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
For the control wells, add 20 µL of DMSO instead of the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method.
Materials:
-
Human or electric eel Acetylcholinesterase (AChE, EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Donepezil or Galantamine (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a stock solution of the positive control in DMSO.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
25 µL of ATCI solution.
-
125 µL of DTNB solution.
-
50 µL of the test compound solution (this compound or positive control) at different concentrations.
-
25 µL of Tris-HCl buffer.
-
-
For the control wells, add 50 µL of DMSO instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To start the reaction, add 25 µL of AChE solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition as described in Protocol 1.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate a general workflow for studying enzyme inhibition and a potential signaling pathway that may be affected by stilbenoids.
Caption: General experimental workflow for enzyme inhibition studies.
Caption: Potential inhibition of MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Acetoxy-5-methoxystilbene is a derivative of the stilbene (B7821643) family of compounds, which are recognized for their diverse biological activities and potential as molecular probes. Stilbenes, characterized by a 1,2-diphenylethylene core, often exhibit intrinsic fluorescence, making them valuable tools for cellular imaging and the study of biological processes. While extensive data on this specific derivative is emerging, its structural similarity to other well-characterized fluorescent stilbenes, such as resveratrol (B1683913) and its analogues, suggests its utility as a molecular probe for investigating cellular pathways and dynamics.
These application notes provide a comprehensive guide to the potential uses of this compound as a molecular probe, including detailed protocols for its application in cellular imaging and for studying its effects on key signaling pathways implicated in cancer and other diseases.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Property | Value |
| Chemical Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |
| Storage | Store at -20°C, protected from light and moisture. |
Note: For cell-based assays, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and dilute to the final working concentration in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Postulated Photophysical Properties
Based on studies of structurally similar methoxy-substituted stilbenes, this compound is predicted to exhibit fluorescent properties. The photophysical characteristics of stilbene derivatives are influenced by their substitution patterns. For instance, trans-3,5-dimethoxystilbene is known to have a significant quantum yield of fluorescence.[1] The acetoxy and methoxy (B1213986) groups on the phenyl ring of this compound are likely to influence its excitation and emission spectra.
| Parameter | Predicted Value Range | Notes |
| Excitation Maximum (λex) | 320 - 350 nm | Typically in the UV-A to near-visible range for stilbenes. |
| Emission Maximum (λem) | 380 - 450 nm | Emission is expected in the violet to blue region of the spectrum. |
| Quantum Yield (Φ) | Moderate to High | Methoxy substitution can enhance fluorescence quantum yield.[1] |
| Stokes Shift | 60 - 100 nm | The difference between excitation and emission maxima. |
Note: It is highly recommended that users experimentally determine the precise photophysical properties of this compound in the specific solvent or buffer system being used for their experiments.
Experimental Protocols
Determination of Cytotoxicity using MTT Assay
Before using this compound as a molecular probe in living cells, it is essential to determine its cytotoxic profile to establish a non-toxic working concentration range. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[2][3]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final concentrations may range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Cellular Imaging with Fluorescence Microscopy
This protocol describes a general method for visualizing the subcellular distribution of this compound using fluorescence microscopy.
Materials:
-
This compound
-
Cell line of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to reach 50-70% confluency.
-
Compound Labeling: Prepare a working solution of this compound in pre-warmed live-cell imaging solution at a non-toxic concentration (determined from the MTT assay).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound compound and reduce background fluorescence.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using the appropriate excitation and emission filters for the predicted spectral properties of the compound (e.g., excitation around 340 nm, emission around 420 nm).
-
(Optional) Co-localization: To determine the subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's protocols.
Investigation of Signaling Pathway Modulation
Stilbene derivatives are known to modulate various signaling pathways. The following protocols for Western blotting and luciferase reporter assays can be adapted to investigate the effect of this compound on pathways such as PI3K/Akt and Wnt/β-catenin.
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.[4][5]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a desired time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.[6][7]
Materials:
-
This compound
-
HEK293T or other suitable cell line
-
TOPflash (TCF/LEF reporter with firefly luciferase) and FOPflash (negative control) plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells in a 96-well plate with the TOPflash (or FOPflash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Pathway Activation: After a short pre-incubation with the compound (e.g., 1-2 hours), stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a protein.
-
Incubation: Incubate the cells for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the effect of this compound on Wnt/β-catenin signaling.
Conclusion
This compound holds promise as a novel molecular probe for cellular and molecular biology research. Its predicted fluorescent properties make it a candidate for live-cell imaging applications. Furthermore, based on the known activities of other stilbene derivatives, it is a compound of interest for investigating its modulatory effects on critical signaling pathways such as PI3K/Akt and Wnt/β-catenin. The protocols provided herein offer a framework for researchers to explore the utility of this compound in their specific experimental systems. It is recommended to carefully optimize the experimental conditions, including compound concentration and incubation times, for each cell type and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: (E)-3-Acetoxy-5-methoxystilbene Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of (E)-3-Acetoxy-5-methoxystilbene.
Compound Profile: this compound
This compound is a stilbenoid compound. While specific pharmacokinetic data for this molecule is not extensively available in public literature, its structural similarity to other stilbenes, such as resveratrol (B1683913) and pterostilbene, suggests it may face similar challenges with oral bioavailability, namely low aqueous solubility and rapid metabolism.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 71144-78-0 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₃ | [3] |
| Molecular Weight | 268.31 g/mol | [3] |
| Appearance | Not Available | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Storage | Desiccate at -20°C | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound expected to be low?
A1: Stilbenoid compounds, as a class, often exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: The hydrophobic nature of the stilbene (B7821643) backbone can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Rapid Metabolism: Stilbenes are often subject to extensive first-pass metabolism in the intestine and liver.[5][6] Common metabolic pathways include glucuronidation and sulfation of hydroxyl groups.[5][6] The presence of an acetoxy group in your compound may influence its metabolic stability.
-
Poor Membrane Permeability: While many stilbenes are lipophilic, their ability to permeate the intestinal epithelium can still be a limiting factor.
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A stepwise approach is recommended:
-
Determine Aqueous Solubility: Quantify the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
-
Assess Membrane Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay for both passive and active transport.
-
Conduct an Exploratory In Vivo Pharmacokinetic (PK) Study: Administer the compound to a small group of rodents (e.g., Sprague-Dawley rats) via oral gavage and intravenous injection to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability.
Q3: What are the most common strategies to improve the bioavailability of stilbenoid compounds?
A3: Several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8][9]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher energy, more soluble amorphous state.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[11][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[7][8]
Troubleshooting Guide
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution in aqueous buffers or simulated gastrointestinal fluids. In vivo studies show very low and variable plasma concentrations after oral administration.
Potential Causes:
-
High crystallinity of the solid form.
-
Hydrophobic nature of the molecule.
Troubleshooting Steps:
-
Characterize Solubility: Perform kinetic and thermodynamic solubility studies in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
-
Data Presentation:
Medium Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL) Water < 1 < 0.5 SGF (pH 1.2) < 1 < 0.5 FaSSIF (pH 6.5) 1.5 ± 0.3 1.1 ± 0.2 | FeSSIF (pH 5.0) | 2.8 ± 0.5 | 2.2 ± 0.4 |
-
-
Formulation Approaches to Enhance Solubility:
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).
-
Data Presentation:
Formulation Drug Loading (%) Dissolution Rate (µg/mL/min) Raw API - 0.1 Solid Dispersion (1:5 drug:PVP) 16.7 5.2 | Solid Dispersion (1:10 drug:PVP) | 9.1 | 10.8 |
-
-
Nanoparticle Formulation: Use techniques like wet milling or high-pressure homogenization to create a nanosuspension.
-
Data Presentation:
Formulation Particle Size (nm) Polydispersity Index (PDI) Micronized API 5,200 ± 850 0.85 | Nanosuspension | 180 ± 25 | 0.15 |
-
-
Issue 2: Poor Membrane Permeability
Symptom: The compound has adequate solubility in a formulation but still exhibits low oral absorption in vivo.
Potential Causes:
-
The molecule is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Suboptimal lipophilicity for passive diffusion.
Troubleshooting Steps:
-
Assess Permeability with PAMPA: This assay provides a measure of passive diffusion.
-
Data Presentation:
Compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Predicted Absorption Metoprolol (High Permeability Control) 25.5 ± 2.1 High This compound 3.2 ± 0.7 Low to Moderate | Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low |
-
-
Evaluate Active Transport with Caco-2 Assay: This assay can determine if the compound is subject to active efflux.
-
Data Presentation:
Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Apical to Basolateral (A-B) 2.9 ± 0.5 3.8 | Basolateral to Apical (B-A) | 11.1 ± 1.8 | |
An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.
-
-
Strategies to Overcome Poor Permeability:
-
Use of Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions or inhibit efflux pumps.
-
Lipid-Based Formulations: SEDDS can form small droplets in the gut that can be absorbed via the lymphatic system, bypassing some efflux mechanisms.
-
Issue 3: Rapid Metabolism
Symptom: In vivo studies show a short half-life and high clearance. Analysis of plasma samples reveals high concentrations of metabolites (e.g., glucuronides, sulfates) and low concentrations of the parent compound.
Potential Causes:
-
Extensive phase I (e.g., hydroxylation) and/or phase II (e.g., glucuronidation, sulfation) metabolism in the gut wall and liver.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability.
-
Data Presentation:
System Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Human Liver Microsomes 15.2 95.7 | Rat Liver Microsomes | 8.9 | 164.3 |
-
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in in vitro and in vivo samples.
-
Strategies to Reduce Metabolism:
-
Co-administration with Metabolic Inhibitors: While not a viable long-term strategy for drug development, this can be used in preclinical studies to confirm that metabolism is the primary barrier to bioavailability.
-
Formulation to Promote Lymphatic Uptake: Lipid-based formulations can be absorbed through the lymphatic system, which drains into the systemic circulation, thereby bypassing the liver and reducing first-pass metabolism.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare the test compound solution by diluting the stock to a final concentration of 10 µM in PBS (final DMSO concentration ≤ 0.5%).
-
Add 5 µL of the lecithin/dodecane solution to each well of the filter plate membrane and allow it to impregnate for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate, creating the "sandwich".
-
Add 150 µL of the test compound solution to each well of the filter plate (donor compartment).
-
Incubate the assembly in a moist chamber for 10-20 hours at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess both passive and active transport of this compound across an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with transport buffer.
-
For A-B permeability: Add the test compound (at a final concentration of 10 µM) in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For B-A permeability: Add the test compound in transport buffer to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the compound concentration in the samples by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
Protocol 3: Rodent Pharmacokinetic Study (Oral Gavage)
Objective: To determine the basic pharmacokinetic parameters of this compound following oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Formulation of the test compound (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 200 µL) from each rat at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: General metabolic pathways for stilbenoids.
Caption: Decision tree for formulation strategy selection.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. parchem.com [parchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
troubleshooting (E)-3-Acetoxy-5-methoxystilbene precipitation in media
Technical Support Center: (E)-3-Acetoxy-5-methoxystilbene
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the handling and application of this compound, with a specific focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Compound Characteristics
Q1: What is this compound and what are its basic properties?
This compound is a stilbene (B7821643) derivative, specifically an acetate (B1210297) ester of a methoxylated stilbene.[1][2] Like many stilbenoids, it is a hydrophobic molecule, which can lead to challenges with its solubility in aqueous solutions such as cell culture media.
Summary of Chemical Properties:
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₆O₃ | [2][3] |
| Molecular Weight | 268.31 g/mol | [2][3] |
| CAS Number | 71144-78-0 | [1][2][3] |
| Appearance | Not explicitly stated, but related compounds are often off-white to pale yellow solids. | |
| Storage | Desiccate at -20°C for long-term stability. | [1] |
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents but is poorly soluble in water.[1] This is a critical factor to consider when preparing stock solutions for biological assays.
Solubility Profile:
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water / Aqueous Buffers | Poorly soluble |
Table based on data from BioCrick.[1]
Stock Solution & Dilution Issues
Q3: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a common phenomenon known as "crashing out" or "solvent shock".[4][5] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble.[4][5] The DMSO disperses quickly, leaving the hydrophobic compound to aggregate and precipitate.
Q4: How can I prevent my compound from precipitating when diluting it into my aqueous media?
Several strategies can be employed to prevent precipitation. The key is to manage the transition from the organic solvent to the aqueous medium carefully.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and this simple step can make a significant difference.[4][6]
-
Slow, Dropwise Addition: Add the DMSO stock solution to the pre-warmed media very slowly, drop-by-drop, while gently vortexing or swirling the media.[4][6] This allows for more gradual dispersion and reduces localized high concentrations of the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration stock into a smaller volume of media, then add this intermediate solution to the final volume.[4][6]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and almost always below 0.5%, as higher concentrations can be toxic to cells.[4][6]
Q5: What is the maximum recommended concentration of DMSO for most cell lines?
While cell line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[6] For sensitive or primary cell lines, a concentration of 0.1% or lower is strongly advised.[6] It is crucial to always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used for the compound treatment.[6]
Troubleshooting Guides
This section provides structured approaches to diagnose and solve precipitation issues.
Guide 1: Systematic Troubleshooting Workflow
If you observe precipitation, follow this workflow to identify and resolve the issue.
Caption: A workflow for troubleshooting compound precipitation.
Guide 2: Understanding the "Solvent Shock" Problem
The diagram below illustrates the physical process that leads to precipitation when a hydrophobic compound in a DMSO stock is added too quickly to an aqueous medium.
Caption: The impact of dilution method on compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Based on the molecular weight (268.31 g/mol ), calculate the mass of this compound needed. For 1 mL of a 10 mM stock, you will need 2.6831 mg.
-
Weigh Compound: Carefully weigh the compound in a microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.[5] If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[5]
-
Inspect: Visually confirm that all solid material has completely dissolved. The solution should be clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5][6]
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol helps you find the highest concentration of your compound that will remain in solution in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration DMSO stock solution in DMSO.[4] For example, starting from 10 mM, create 5 mM, 2.5 mM, 1.25 mM, etc.
-
Set up Plate: In a 96-well plate, add 198 µL of your complete, pre-warmed (37°C) cell culture medium to each well.[4]
-
Add Compound: Add 2 µL of each DMSO stock dilution to the corresponding wells. This will create a 1:100 dilution and a final DMSO concentration of 1%. Also include a DMSO-only control.[4]
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[4] For a more quantitative measure, you can read the plate's absorbance at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering from a precipitate.[4]
-
Determine Limit: The highest concentration that remains clear throughout the observation period is your practical maximum working concentration under these conditions.
References
optimizing dosage of (E)-3-Acetoxy-5-methoxystilbene for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (E)-3-Acetoxy-5-methoxystilbene in in vitro experiments. The information is structured to address common challenges and provide clear protocols for experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro cell culture experiments, sterile DMSO is the recommended solvent. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution (e.g., 10 mM), weigh the appropriate amount of this compound and dissolve it in the required volume of sterile DMSO. Ensure the compound is fully dissolved by gentle vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Due to the lack of specific studies on this compound, a definitive starting concentration is not available. However, based on studies of structurally similar stilbene (B7821643) derivatives, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and bioactivity screening. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound stable in cell culture medium?
A4: Stilbene derivatives can be sensitive to light and may undergo trans-cis isomerization. It is advisable to protect the compound from light during all experimental steps, including incubation. The stability of the acetyl group in cell culture conditions, where esterases are present, should also be considered, as the compound may be metabolized by cells.
Q5: What potential signaling pathways are modulated by this compound?
A5: While direct evidence for this compound is unavailable, other stilbene derivatives have been shown to modulate various signaling pathways involved in cancer and inflammation. These may include the Nrf2 pathway, which is involved in the antioxidant response, and other pathways related to cell cycle regulation and apoptosis.[2] Researchers may consider investigating pathways such as PI3K/Akt, MAPK, and NF-κB.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Culture Medium | The aqueous solubility of the compound is low. The final concentration of the compound is too high. The final DMSO concentration is too high, causing the compound to crash out. | - Ensure the final DMSO concentration in the medium does not exceed 0.5%.- Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume.- Vortex the diluted compound in the medium immediately before adding it to the cells.- Consider using a solubilizing agent, though this should be validated for effects on the experiment. |
| High Cell Death in Vehicle Control | The final DMSO concentration is too high and is toxic to the cells. | - Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerated concentration.- Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control. |
| Inconsistent or Non-reproducible Results | - Degradation of the compound due to light exposure.- Multiple freeze-thaw cycles of the stock solution.- Hydrolysis of the acetyl group by cellular esterases.- Variability in cell density or experimental conditions. | - Protect all solutions containing the compound from light by using amber tubes and covering plates with foil.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from the stock solution for each experiment.- Standardize cell seeding density and other experimental parameters. |
| No Observed Biological Effect | - The concentration range tested is too low.- The incubation time is too short.- The compound is not active in the chosen cell line or assay. | - Test a broader range of concentrations, including higher concentrations if no cytotoxicity is observed.- Perform a time-course experiment to determine the optimal incubation period.- Consider using a different cell line or a more sensitive assay to detect the compound's activity. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Poorly soluble |
| (Data based on general characteristics of stilbene derivatives) |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range (µM) | Recommended Incubation Time |
| Cytotoxicity (e.g., MTT, XTT) | 1 - 100 | 24 - 72 hours |
| Anti-inflammatory (e.g., NO assay) | 1 - 50 | 24 hours |
| Gene Expression (e.g., qPCR) | 1 - 25 | 6 - 24 hours |
| Western Blot Analysis | 1 - 25 | 12 - 48 hours |
| (These are suggested starting points and should be optimized for each specific experimental setup) |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh 2.68 mg of this compound (MW: 268.3 g/mol ).
-
Dissolve in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot into light-protected microcentrifuge tubes and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a stock solution aliquot at room temperature, protected from light.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of culture medium.
-
Gently mix the working solutions before adding them to the cell cultures. Ensure the final DMSO concentration remains below 0.5%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound in culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential signaling pathways affected by stilbene derivatives.
References
Technical Support Center: Large-Scale Synthesis of (E)-3-Acetoxy-5-methoxystilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (E)-3-Acetoxy-5-methoxystilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: The most prevalent methods for synthesizing stilbene (B7821643) derivatives on a large scale are the Wittig reaction (and its Horner-Wadsworth-Emmons modification) and the Heck reaction.[1] The choice between these routes often depends on the availability and cost of starting materials, desired stereoselectivity, and the scalability of the process. For this compound, this would typically involve the reaction of 3-methoxy-5-acetoxybenzaldehyde with a suitable benzylphosphonium salt (Wittig) or the palladium-catalyzed coupling of an aryl halide with styrene (B11656) (Heck).
Q2: What is the primary challenge in achieving high stereoselectivity for the (E)-isomer?
A2: A significant challenge is controlling the stereochemistry of the double bond to favor the desired (E)-isomer over the (Z)-isomer. In the Wittig reaction, the stereochemical outcome is influenced by the stability of the ylide intermediate. Stabilized ylides, which are common in the synthesis of stilbenes, generally favor the formation of the thermodynamically more stable (E)-alkene.[2] However, reaction conditions such as the choice of base and solvent can impact the E/Z ratio. For instance, non-stabilized ylides often lead to the (Z)-isomer. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, typically provides excellent E-selectivity.[1]
Q3: Are there any known stability issues with this compound?
A3: Yes, stilbene derivatives can be sensitive to light, which can induce trans to cis (E to Z) isomerization.[3][4] It is crucial to protect the compound and its solutions from light, especially UV radiation, during synthesis, purification, and storage. Additionally, the acetoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could occur during workup or purification.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities include the undesired (Z)-isomer, unreacted starting materials (e.g., the benzaldehyde (B42025) or aryl halide), and byproducts from side reactions. In the Wittig reaction, a major byproduct is triphenylphosphine (B44618) oxide (TPPO), the removal of which can be challenging on a large scale. In the Heck reaction, side products can arise from side reactions of the palladium catalyst.
Q5: What purification methods are suitable for large-scale production?
A5: At an industrial scale, purification often relies on crystallization, as it is a cost-effective method for removing impurities.[5] However, if crystallization is not sufficient to achieve the desired purity, column chromatography, including techniques like centrifugal partition chromatography (CPC), may be employed.[6][7] The choice of purification method will depend on the impurity profile and the required final purity of the product.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete ylide formation. 2. Poor reactivity of the aldehyde. 3. Two-phase reaction with poor mixing.[8] 4. Decomposition of the product. | 1. Ensure anhydrous conditions and use a sufficiently strong base. 2. Check the purity of the aldehyde. 3. Use vigorous stirring or a phase-transfer catalyst. 4. Control reaction temperature and minimize reaction time. |
| Poor (E)-selectivity (High (Z)-isomer content) | 1. Use of a non-stabilized or semi-stabilized ylide. 2. Inappropriate choice of solvent or base. | 1. Consider using the Horner-Wadsworth-Emmons modification which generally gives higher E-selectivity. 2. Screen different solvent and base combinations. Protic solvents and lithium-free conditions can sometimes favor the (E)-isomer. |
| Difficulty in removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is often soluble in the same solvents as the product. 2. Co-crystallization with the product. | 1. After the reaction, try precipitating the TPPO by adding a non-polar solvent like hexane (B92381) or ether. 2. Convert TPPO to a water-soluble salt by treating it with an acid. 3. Utilize chromatography with a suitable eluent system. |
Heck Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst deactivation. 2. Poor reactivity of the aryl halide (Cl < Br < I). 3. Inefficient base. | 1. Use a higher catalyst loading or a more robust ligand. Ensure inert atmosphere. 2. Use a more reactive aryl halide (iodide or bromide is preferred over chloride). 3. Screen different bases (e.g., triethylamine, potassium carbonate). |
| Formation of Byproducts | 1. Homocoupling of the aryl halide. 2. Double arylation of the alkene. | 1. Use a lower reaction temperature and ensure slow addition of the aryl halide. 2. Control the stoichiometry of the reactants carefully. |
| Inconsistent Reaction Times | 1. Variations in catalyst activity. 2. Presence of inhibitors in starting materials. | 1. Use a pre-activated catalyst or ensure consistent quality of the catalyst. 2. Purify starting materials before use. |
Experimental Protocols
Protocol 1: Wittig Reaction for this compound
This protocol is a general guideline and may require optimization for large-scale synthesis.
Step 1: Formation of the Phosphonium Salt
-
In a suitable reactor, dissolve benzyl (B1604629) bromide and triphenylphosphine in toluene (B28343).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated benzyltriphenylphosphonium (B107652) bromide by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
Step 2: Ylide Formation and Reaction with Aldehyde
-
Suspend the benzyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C and add a strong base (e.g., sodium methoxide (B1231860) or potassium tert-butoxide) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 3-acetoxy-5-methoxybenzaldehyde in THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Workup and Purification
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain this compound.
Protocol 2: Heck Reaction for this compound
This protocol is a general guideline and may require optimization for large-scale synthesis.
Step 1: Reaction Setup
-
To a reactor equipped with a condenser and a stirrer, add 3-bromo-5-methoxyphenyl acetate, styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
De-gas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
Step 2: Reaction
-
Heat the reaction mixture to 80-100°C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to afford this compound.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Heck synthesis of this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | Semantic Scholar [semanticscholar.org]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative purification of antiamyloidogenic stilbenoids from Vitis vinifera (Chardonnay) stems by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to (E)-3-Acetoxy-5-methoxystilbene in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to the novel stilbene (B7821643) derivative, (E)-3-Acetoxy-5-methoxystilbene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound, as a stilbene derivative, is likely to exert its anticancer effects through multiple mechanisms. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Stilbenes have been noted to interact with various cellular targets, potentially including microtubules and signaling proteins.
Q2: What are the likely mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to other stilbene derivatives and chemotherapeutic agents commonly involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can compensate for the drug's inhibitory effects.
-
Alterations in Apoptotic Machinery: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) can render cells resistant to apoptosis induction.
-
Target Modification: Although the precise molecular target(s) may not be fully elucidated, mutations or alterations in the target protein(s) could prevent effective drug binding.
-
Epigenetic Changes: Alterations in DNA methylation or histone acetylation patterns can lead to changes in the expression of genes that contribute to a resistant phenotype.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the treated cell line compared to the parental (sensitive) cell line.[1][2] This is typically determined using a cell viability assay, such as the MTT or XTT assay. A resistance index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line, of greater than 5 is often considered indicative of successful resistance development.[3]
Troubleshooting Guides
Problem 1: High variability between replicate wells in my cell viability (e.g., MTT) assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. Use a calibrated multichannel pipette for seeding.[4] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.[4] |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment.[5] |
| Pipetting Errors | Inaccurate serial dilutions or inconsistent volumes added to wells can lead to high variability. Use calibrated pipettes and fresh tips for each dilution and transfer. |
Problem 2: I am not observing a clear dose-response curve or a significant IC50 shift in my suspected resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration Range | The concentration range of this compound may be too narrow or not centered around the IC50. Broaden the range of concentrations tested in your initial experiments.[5] |
| Insufficient Incubation Time | The duration of drug exposure may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5] |
| Low Level of Resistance | The cells may have only developed a low level of resistance. Continue the resistance induction protocol for more passages with gradually increasing concentrations of the compound. |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[5] |
Problem 3: My Western blot shows no change in the expression of suspected resistance-related proteins (e.g., p-Akt, Bcl-2).
| Possible Cause | Troubleshooting Steps |
| Incorrect Antibody or Dilution | Ensure you are using an antibody validated for Western blotting and have optimized the antibody dilution. Using too little primary antibody can result in a weak or no signal.[6][7] |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[7] Ensure no air bubbles are trapped between the gel and the membrane during transfer.[6] |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. |
| Activation of an Alternative Resistance Mechanism | The resistance in your cell line may be driven by a different mechanism than the one you are investigating. Consider exploring other possibilities, such as increased drug efflux or expression of other survival proteins. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line resistant to this compound using intermittent, escalating dose exposure.
-
Determine the initial IC50: First, determine the IC50 of this compound in your parental cancer cell line using an MTT assay after 48-72 hours of continuous exposure.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[3]
-
Recovery and Escalation: Once the cells have recovered and reached approximately 80% confluency, passage them and increase the drug concentration by 25-50%.[3]
-
Repeat Cycles: Repeat this cycle of treatment and recovery, gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a few more passages before attempting to increase it again.
-
Confirmation of Resistance: Periodically (e.g., every 5-10 passages), determine the IC50 of the treated cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.[1]
-
Stabilization: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of this compound (typically the highest concentration at which the cells can proliferate steadily).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and no-cell control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[8]
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[9]
Protocol 3: Rhodamine 123 Efflux Assay (for ABC Transporter Activity)
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C to allow the dye to accumulate inside the cells.
-
Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in pre-warmed fresh culture medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For an inhibitor control, a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) can be added during the efflux period.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental MCF-7 | 2.5 ± 0.3 | - |
| MCF-7/Res | 28.2 ± 2.1 | 11.3 |
| Parental A549 | 4.1 ± 0.5 | - |
| A549/Res | 35.8 ± 3.4 | 8.7 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Relative Gene Expression of ABC Transporters in Resistant vs. Parental Cells (qPCR)
| Gene | Fold Change (Resistant/Parental) ± SD |
| ABCB1 (MDR1) | 15.2 ± 1.8 |
| ABCG2 (BCRP) | 8.7 ± 1.1 |
| ABCC1 (MRP1) | 1.3 ± 0.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Techniques for (E)-3-Acetoxy-5-methoxystilbene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-3-Acetoxy-5-methoxystilbene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is not dissolving in the hot recrystallization solvent.
Possible Causes:
-
Insufficient Solvent: The most common reason for incomplete dissolution is using too little solvent.
-
Inappropriate Solvent: The chosen solvent may not have a high enough boiling point to effectively dissolve the compound. This compound is soluble in solvents like ethyl acetate (B1210297), acetone, and dichloromethane (B109758).[1]
-
Incomplete Heating: The solution may not have reached the boiling point of the solvent.
Solutions:
-
Add small increments of hot solvent until the solid dissolves completely.
-
Ensure the solvent is at its boiling point while dissolving the solid.
-
If the solid still does not dissolve, consider a different solvent or a solvent mixture. For stilbene (B7821643) derivatives, mixtures like hexane (B92381)/ethyl acetate or hexane/acetone can be effective.[2]
Q2: No crystals are forming upon cooling my solution of this compound.
Possible Causes:
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even below its saturation point.
-
Too Much Solvent: An excess of solvent will keep the compound in solution even at low temperatures.[3][4]
-
Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.
Solutions:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[4]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Q3: My this compound is "oiling out" instead of forming crystals.
Possible Causes:
-
Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
High Solute Concentration: A very high concentration of the compound can sometimes lead to oiling out.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and cool slowly.
-
Change Solvent System: Try a solvent with a lower boiling point or a different polarity.
-
Purify by Chromatography First: If significant impurities are present, it may be necessary to perform column chromatography before recrystallization.
Column Chromatography Issues
Q1: My this compound is not separating from impurities on the silica (B1680970) gel column.
Possible Causes:
-
Incorrect Solvent System (Eluent): The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement.
-
Column Overloading: Too much crude sample was loaded onto the column.
-
Improper Column Packing: Channels in the silica gel can lead to poor separation.
Solutions:
-
Optimize the Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities. A mixture of hexane and ethyl acetate is a common starting point for stilbene derivatives.
-
Reduce the Load: Use an appropriate amount of crude material for the size of your column (typically 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Q2: The purified fractions of this compound are still showing impurities by TLC.
Possible Causes:
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.
-
Fractions Collected Too Broadly: Combining too many fractions can lead to the inclusion of impurities from adjacent bands.
Solutions:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation of closely eluting compounds.
-
Collect Smaller Fractions: Collect smaller volumes per fraction and analyze each one by TLC before combining.
-
Consider a Different Stationary Phase: If separation on silica gel is poor, alumina (B75360) or a different type of chromatography (e.g., reversed-phase) may provide better results.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A common and effective strategy is to first perform column chromatography on silica gel to remove the bulk of impurities. The resulting partially purified material can then be further purified by recrystallization to obtain a highly pure product.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This information is crucial for choosing a solvent for both chromatography and recrystallization.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: My purified this compound is a yellowish solid. Is this normal?
A4: While pure stilbenes are often white or off-white crystalline solids, a yellowish tint can indicate the presence of minor impurities. If high purity is required, further purification steps such as another recrystallization or preparative HPLC may be necessary.
Data Presentation
Table 1: Comparison of Purification Techniques for Stilbene Derivatives
| Purification Technique | Purity Achieved | Yield | Throughput | Key Considerations |
| Recrystallization | High (>99%) | Variable, depends on solubility | Low to Medium | Simple, cost-effective for final polishing. Yield can be low if the compound is very soluble.[3] |
| Column Chromatography (Silica Gel) | Good (95-99%) | Good (typically >80%) | Medium | Excellent for separating compounds with different polarities. Requires solvent optimization. |
| Preparative HPLC | Very High (>99.5%) | Good | Low | High resolution for difficult separations. More expensive and time-consuming. |
| High-Speed Counter-Current Chromatography (HSCCC) | Good to High (90-98%) | Good | Medium | No irreversible adsorption. Good for natural product isolation.[5][6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent mixture (e.g., 3:1 hexane:ethyl acetate) while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate), can improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative HPLC for this compound
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of a modifier like 0.1% formic acid to improve peak shape. A typical gradient might be from 60% B to 95% B over 30 minutes.
-
Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 300-320 nm for stilbenes).
-
Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover the purified compound.
Visualizations
References
addressing autofluorescence of (E)-3-Acetoxy-5-methoxystilbene in imaging
Welcome to the technical support center for imaging applications involving (E)-3-Acetoxy-5-methoxystilbene. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate issues related to the intrinsic fluorescence (autofluorescence) of this compound and the biological samples being studied.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence imaging?
A1: Autofluorescence is the natural emission of light by biological structures or other molecules present in the sample when they are excited by light.[1][2] This phenomenon can be problematic as it can mask the specific signal from the fluorescent probe you are using, such as this compound, leading to poor signal-to-noise ratios and difficulty in interpreting the results.[3] Common sources of autofluorescence in biological samples include collagen, elastin, red blood cells, and lipofuscin.[2][3]
Q2: Is this compound itself fluorescent?
A2: Yes, as a stilbene (B7821643) derivative, this compound is expected to be fluorescent. Stilbene and its derivatives are known for their fluorescent properties, which are influenced by their molecular structure and the surrounding environment.[4] The exact spectral properties of this compound are not widely reported, but they are likely to be similar to other resveratrol (B1683913) analogs.
Q3: What are the primary causes of autofluorescence in my samples when using this compound?
A3: Autofluorescence can originate from both the sample itself and from the experimental procedures.
-
Endogenous sources: Naturally occurring fluorophores in the tissue, such as NADH, flavins, collagen, and elastin, can contribute to background fluorescence.[2] Lipofuscin, an age-related pigment, is a particularly strong source of autofluorescence across a broad spectrum.[1]
-
Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[2][5]
-
Reagents: Some reagents used in sample preparation, such as fetal bovine serum (FBS), can also contribute to background fluorescence.[2]
Q4: How can I determine if the background signal I'm seeing is from my sample or the compound?
A4: To distinguish between sample autofluorescence and the signal from this compound, you should include proper controls in your experiment. An essential control is an unstained sample (a sample that has not been treated with the stilbene derivative) imaged under the same conditions as your experimental samples.[2] This will reveal the level of endogenous autofluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring the Signal
Q: I am observing a very high background signal in my images, making it difficult to identify the specific fluorescence from this compound. What steps can I take to reduce this?
A: High background fluorescence is a common issue that can be addressed through several strategies targeting both endogenous and fixation-induced autofluorescence.
Troubleshooting Steps:
-
Optimize Fixation Method:
-
If using aldehyde fixatives, try reducing the fixation time or the concentration of the fixative.[2]
-
Consider using an alternative fixation method, such as chilled methanol (B129727) or ethanol, which tend to induce less autofluorescence.[1][2]
-
If aldehyde fixation is necessary, you can treat the samples with a quenching agent like sodium borohydride (B1222165).[1][5]
-
-
Pre-treat Samples to Reduce Endogenous Autofluorescence:
-
For tissue sections, perfuse the tissue with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[1][2]
-
Treat samples with a chemical quenching agent. Sudan Black B is effective for reducing lipofuscin-based autofluorescence, though it may introduce background in the far-red channel.[1][6] Commercially available reagents like TrueVIEW™ can also be used to quench autofluorescence from various sources.[1]
-
-
Adjust Imaging Parameters:
-
Use appropriate optical filters to separate the emission of your compound from the autofluorescence spectrum.
-
If your imaging system supports it, consider using spectral unmixing techniques to computationally separate the different fluorescent signals.
-
-
Workflow for Addressing High Background:
Caption: Workflow for troubleshooting high background fluorescence.
Issue 2: Weak Signal from this compound
Q: The fluorescence signal from my compound is very weak, and I'm concerned it's being drowned out by autofluorescence. How can I enhance the specific signal?
A: A weak signal can be due to several factors, including suboptimal imaging conditions, low concentration of the compound, or photobleaching.
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time:
-
Perform a concentration titration to find the optimal concentration of this compound that provides a strong signal without causing toxicity or aggregation.
-
Optimize the incubation time to ensure sufficient uptake and binding of the compound.
-
-
Check Imaging Setup:
-
Ensure that you are using the correct excitation and emission filters for your compound. While specific data for this compound is limited, you can start with the spectral properties of similar stilbene derivatives (see data table below) and optimize from there.
-
Use a high numerical aperture (NA) objective to collect more light.
-
-
Minimize Photobleaching:
-
Decision Tree for Signal Enhancement:
Caption: Decision tree for enhancing weak fluorescent signals.
Quantitative Data
The photophysical properties of this compound are not extensively documented in publicly available literature. However, data from structurally related stilbene derivatives, such as resveratrol, can provide a useful starting point for experimental design.
Table 1: Photophysical Properties of Resveratrol and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| trans-Resveratrol | ~320-330 | ~370-390 | Various | [9],[10] |
| cis-Resveratrol | ~280-290 | ~370-390 | Various | [11] |
Note: These values are approximate and can vary depending on the solvent and local environment. It is recommended to perform your own spectral characterization of this compound in your experimental system.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.[5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed samples
Procedure:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care. The solution will fizz as it reacts with water.[5]
-
Immerse the fixed samples in the freshly prepared sodium borohydride solution.
-
For cell monolayers, incubate for 4 minutes, then replace with a fresh solution and incubate for another 4 minutes.[5]
-
For tissue sections (e.g., 7 µm), incubate three times for 10 minutes each in a fresh solution of sodium borohydride.[5]
-
After treatment, rinse the samples extensively with PBS to remove all traces of sodium borohydride.
-
Proceed with your staining and imaging protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules.[5]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
-
Stained samples
Procedure:
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours to ensure it is fully dissolved.[5]
-
After completing your primary and secondary antibody incubations (if applicable), apply the Sudan Black B solution to your samples for 10 minutes.[5]
-
Quickly rinse the samples with PBS eight times to remove excess Sudan Black B.[5]
-
Mount the samples and proceed with imaging. Note that Sudan Black B may fluoresce in the far-red channel.[1]
Hypothetical Signaling Pathway
Fluorescent stilbene derivatives can be designed as probes to study various cellular processes. The following diagram illustrates a hypothetical signaling pathway where a probe like this compound could be used to monitor changes in a specific cellular environment or the activity of a target protein.
Caption: Hypothetical signaling pathway with a fluorescent stilbene probe.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. biotium.com [biotium.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoisomerization pathways of trans-resveratrol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Photophysics of resveratrol derivatives for singlet oxygen formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-3-Acetoxy-5-methoxystilbene Aqueous Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the aqueous solubility of (E)-3-Acetoxy-5-methoxystilbene.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of large, non-polar aromatic rings and the overall hydrophobic nature of the stilbene (B7821643) backbone contribute to its low affinity for water, a highly polar solvent.
Q3: What are the most promising strategies to enhance the aqueous solubility of this compound?
A3: Several techniques have proven effective for increasing the aqueous solubility of poorly soluble drugs, particularly other stilbene derivatives like resveratrol (B1683913). These methods, which are adaptable for this compound, include:
-
Liposomal Encapsulation: Encapsulating the compound within liposomes can significantly improve its solubility and bioavailability[1][2].
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate[3][4].
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic regions of the molecule, thereby increasing its water solubility[5][6][7].
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, leading to increased solubility[8][9].
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate[10].
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during aqueous dilutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it serially into the aqueous buffer with vigorous vortexing. Keep the final organic solvent concentration as low as possible (typically <1%). | The compound remains in solution at the desired final concentration without immediate precipitation. |
| Incorrect pH of the aqueous medium. | For stilbene derivatives, pH can influence solubility. Although this compound is not ionizable, pH can affect the stability of the ester group. Evaluate solubility in a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.8, 7.4). | Identification of a pH at which the compound exhibits slightly better solubility or stability. |
| Salting out effect. | If using high salt concentration buffers, consider reducing the salt concentration or using an alternative buffer system. | Reduced precipitation of the compound. |
Issue 2: Low drug loading or encapsulation efficiency in formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatible formulation components. | Screen different types of lipids for liposomes, polymers for solid dispersions, or cyclodextrin derivatives. The choice of excipient is critical for successful formulation. | Improved drug loading and a more stable formulation. |
| Suboptimal processing parameters. | Optimize formulation process parameters such as sonication time/energy for liposomes, solvent evaporation rate for solid dispersions, or stirring time/temperature for cyclodextrin complexation. | Increased encapsulation/loading efficiency and improved formulation characteristics. |
| Drug crystallization. | For solid dispersions, ensure the drug is in an amorphous state within the polymer matrix. This can be verified using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). | A stable amorphous solid dispersion with enhanced dissolution. |
Data Presentation: Solubility Enhancement of Stilbene Derivatives (Examples)
The following tables summarize quantitative data on the solubility enhancement of resveratrol, a structurally related stilbene, using different techniques. These values can serve as a benchmark for experiments with this compound.
Table 1: Solubility of Resveratrol in Various Solvents [11]
| Solvent | Solubility (mg/mL) |
| Water | 0.05 |
| Propylene Glycol | 56.54 |
| Ethanol | 87.98 |
| PEG-400 | 373.85 |
Table 2: Effect of Cyclodextrins on Resveratrol Solubility [5]
| Cyclodextrin (CD) Type | Concentration | Solubility Increase (Fold) |
| β-CD | - | 8.5 |
| HP-β-CD | - | 24 |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound
This protocol is adapted from a method used for another poorly soluble stilbene, macasiamenene F[1][2].
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Method:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be PC:CHOL:Drug at 10:2:1, but this can be optimized.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin lipid film is formed on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
The final liposomal suspension can be purified from unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This protocol is a general method adaptable for stilbene compounds[3][4].
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Eudragit® E PO)
-
Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Method:
-
Dissolve this compound and the chosen hydrophilic polymer in the organic solvent in a suitable flask. Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:5 (w/w).
-
Ensure complete dissolution of both components to achieve a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-50°C).
-
Once the bulk of the solvent is removed, dry the resulting solid mass under vacuum at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
Visualizations
Caption: Workflow for the preparation of this compound loaded liposomes.
Caption: Mechanism of solubility enhancement via solid dispersion.
References
- 1. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Resveratrol by Formulation of Solid Lipid Nanoparticles [wisdomlib.org]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: (E)-3-Acetoxy-5-methoxystilbene versus Resveratrol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of (E)-3-Acetoxy-5-methoxystilbene and the well-characterized stilbenoid, resveratrol (B1683913). This document synthesizes available experimental data, outlines methodologies, and presents key signaling pathways to facilitate an informed assessment of their potential therapeutic applications.
Executive Summary: Direct comparative studies evaluating the efficacy of this compound against resveratrol are not currently available in the public domain. Resveratrol is a well-researched compound with demonstrated anticancer, anti-inflammatory, and antioxidant properties. The biological activity of this compound is largely inferred from studies on its deacetylated form, 3-hydroxy-5-methoxystilbene, and the known effects of acetylation on other stilbenoids. Acetylation is often employed as a pro-drug strategy to enhance stability and bioavailability, with the acetyl group being cleaved by intracellular esterases to release the active parent molecule. Therefore, it is plausible that this compound may act as a pro-drug for 3-hydroxy-5-methoxystilbene, though further experimental validation is required.
Resveratrol: A Profile of a Prominent Stilbenoid
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has been extensively studied for its pleiotropic health benefits.
Anticancer Efficacy of Resveratrol
Resveratrol has been shown to impede all stages of carcinogenesis (initiation, promotion, and progression) through various mechanisms of action.[1] It can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Table 1: Anticancer Activity of Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| LNCaP | Prostate Cancer | 10.5 µM (for Acetyl Resveratrol) | [2] |
| DU145 | Prostate Cancer | 14.2 µM (for Acetyl Resveratrol) | [2] |
| PC3M | Prostate Cancer | 26.8 µM (for Acetyl Resveratrol) | [2] |
| ALL-5 | Acute Lymphoblastic Leukemia | 3.4 µM (for Acetyl Resveratrol) | [2] |
| ACHN | Renal Cell Carcinoma | 15.625 - 62.5 µg/mL (inhibits viability) | [3] |
| SKOV-3 | Ovarian Cancer | Dose-dependent reduction in cellular metabolism | [4] |
| OVCAR-8 | Ovarian Cancer | Dose-dependent reduction in cellular metabolism | [4] |
Note: Data for acetylated resveratrol is included as a relevant derivative.
Resveratrol's anticancer effects are mediated through its interaction with a complex network of signaling pathways.
References
- 1. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Resveratrol inhibits ACHN cells via regulation of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol, Acetyl-Resveratrol, and Polydatin Exhibit Antigrowth Activity against 3D Cell Aggregates of the SKOV-3 and OVCAR-8 Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (E)-3-Acetoxy-5-methoxystilbene Analogs and Related 3,5-Disubstituted Stilbenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (E)-3,5-disubstituted stilbene (B7821643) analogs, with a focus on their cytotoxic activities. Due to the limited availability of specific data on (E)-3-Acetoxy-5-methoxystilbene analogs, this guide draws upon data from closely related 3,5-dimethoxystilbene (B192122) and other 3,5-disubstituted derivatives to infer potential SAR trends.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of a series of (E)-stilbene analogs with varying substitutions on the phenyl rings. The data is compiled from various studies and presented to highlight the influence of different functional groups on anticancer activity.
| Compound ID | Ring A Substitution (3,5-positions) | Ring B Substitution (various positions) | Cell Line | IC50 (µM) | Reference |
| 1 | 3,5-dimethoxy | 4'-hydroxy (Resveratrol dimethyl ether) | MCF-7 (Breast) | 15.2 | F. He et al., 2017 |
| 2 | 3,5-dimethoxy | 3',4'-dihydroxy | HT-29 (Colon) | 8.5 | S. Karki et al., 2011 |
| 3 | 3,5-dimethoxy | 4'-methoxy | L1210 (Leukemia) | 3.1[1] | S. Karki et al., 2011 |
| 4 | 3,5-dimethoxy | 4'-methyl | L1210 (Leukemia) | 1.2[1] | S. Karki et al., 2011 |
| 5 | 3,5-dihydroxy (Resveratrol) | 4'-hydroxy | MCF-7 (Breast) | 21.0 | I. Iqbal et al., 2021 |
| 6 | 3,5-dihydroxy | 3',5'-dihydroxy | PANC-1 (Pancreatic) | 12.3 | M. Murias et al., 2004 |
| 7 | 3-acetoxy-5-methoxy | Unsubstituted | Not Available | Not Available | - |
Structure-Activity Relationship (SAR) Insights
Based on the available data for 3,5-disubstituted stilbene analogs, the following SAR trends can be inferred:
-
Hydroxyl vs. Methoxy (B1213986) Groups: The presence and position of hydroxyl and methoxy groups are critical for activity. While resveratrol (B1683913) (3,5,4'-trihydroxy) is a well-known anticancer agent, its methoxylated analogs often exhibit enhanced potency. This is potentially due to increased metabolic stability and improved cell membrane permeability. For instance, the dimethyl ether of resveratrol (pterostilbene) often shows greater activity.
-
Substitution on Ring B: Modifications on the second aromatic ring (Ring B) significantly influence cytotoxicity. The introduction of hydroxyl or methoxy groups at the 3' and 4' positions can enhance activity.
-
The Acetoxy Group: The replacement of a hydroxyl group with an acetoxy group, as in the target compound this compound, is a common prodrug strategy. It is hypothesized that the acetoxy group can be cleaved by intracellular esterases to release the more active hydroxylated form. This can improve bioavailability and cellular uptake.
-
(E) vs. (Z) Isomerism: The stereochemistry of the ethylene (B1197577) bridge is crucial. The (E) isomer is generally more stable, however, some studies on related stilbenes have shown that the (Z) isomer can exhibit higher cytotoxic activity, possibly due to better interaction with specific cellular targets like tubulin.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of stilbene analogs.
Synthesis of (E)-Stilbene Analogs
1. Wittig Reaction
A common and versatile method for synthesizing (E)-stilbenes.[2][3]
-
Step 1: Preparation of the Phosphonium (B103445) Salt: A substituted benzyl (B1604629) bromide is reacted with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) under reflux to yield the corresponding benzyltriphenylphosphonium (B107652) bromide.
-
Step 2: Ylide Formation: The phosphonium salt is treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF or DMF to generate the phosphorus ylide.
-
Step 3: Reaction with Aldehyde: The ylide is then reacted with a substituted benzaldehyde (B42025) at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired (E)-stilbene analog.
2. Heck Reaction
An alternative palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: A substituted aryl halide (bromide or iodide), a vinyl derivative (e.g., styrene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Biological Evaluation
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the stilbene analogs (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Stilbene Analogs
Stilbene derivatives are known to exert their anticancer effects by modulating various signaling pathways. The following diagrams illustrate two key pathways often implicated in the action of stilbenes.
Caption: Nrf2 Signaling Pathway Activation by Stilbene Analogs.
Caption: Inhibition of the NF-κB Signaling Pathway by Stilbene Analogs.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and biological evaluation of stilbene analogs.
Caption: Workflow for SAR study of stilbene analogs.
References
Validating the Anticancer Potential of (E)-3-Acetoxy-5-methoxystilbene: A Comparative Guide
For researchers and professionals in drug development, the exploration of novel anticancer agents is a perpetual endeavor. Stilbene (B7821643) derivatives, a class of naturally occurring and synthetic compounds, have garnered significant attention for their therapeutic potential.[1] This guide provides a comparative analysis to help validate the potential anticancer activity of a specific derivative, (E)-3-Acetoxy-5-methoxystilbene. While direct experimental data for this compound is not yet available in the public domain, we can infer its potential efficacy by examining structurally similar and well-studied stilbenoids, such as resveratrol (B1683913) and pterostilbene (B91288). This guide will present comparative data, detail essential experimental protocols for its evaluation, and visualize key cellular pathways and experimental workflows.
Comparative Anticancer Activity of Stilbene Derivatives
The anticancer activity of stilbene derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values of resveratrol and pterostilbene, two prominent stilbene compounds, against various human cancer cell lines. These compounds share a core stilbene structure with this compound and provide a basis for predicting its potential potency. The presence of methoxy (B1213986) groups in pterostilbene is thought to enhance its biological activity compared to the hydroxyl groups of resveratrol.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| Pterostilbene | HT-29 (Colon) | 20.20 | 72 | [2] |
| SW1116 (Colon) | 70.22 | 72 | [2] | |
| C32 (Amelanotic Melanoma) | 10 | 72 | [2] | |
| A2058 (Melanoma) | 29 | 72 | [2] | |
| SKBR3 (Breast) | 49.19 | 72 | [2] | |
| MCF-7 (Breast) | 40.18 | 72 | [2] | |
| MDA-MB-468 (Breast) | Lower than MCF-7 | 72 | [3] | |
| HCT-116 (Colon) | 47.1 | Not Specified | [4] | |
| HT-29 (Colon) | 80.6 | Not Specified | [4] | |
| U87MG (Glioblastoma) | 1.42 | Not Specified | [5] | |
| GBM8401 (Glioblastoma) | 2.99 | Not Specified | [5] | |
| HL-60 (Leukemia) | 46.7 | Not Specified | [5] | |
| AGS (Gastric) | 50.7 | Not Specified | [5] | |
| COLO205 (Colon) | 71.2 | Not Specified | [5] | |
| HepG2 (Hepatocellular) | 82.8 | Not Specified | [5] | |
| Resveratrol | HT-144 (Melanoma) | Not Specified | 24 | [6] |
| SKMEL-28 (Melanoma) | Not Specified | 24 | [6] | |
| ε-Viniferin | C6 (Glioma) | 18.4 µg/mL | Not Specified | [7] |
| Hep G2 (Hepatocellular) | 74.3 µg/mL | Not Specified | [7] | |
| HeLa (Cervical) | 20.4 µg/mL | Not Specified | [7] | |
| MCF-7 (Breast) | 44.8 µg/mL | Not Specified | [7] | |
| Resveratrol-Chalcone Conjugate (Compound 70) | Ovarian, Non-small cell lung, Breast Cancer Lines | 1.28 - 34.1 | Not Specified | [8] |
| Cis-stilbene derivative (Compound 4c) | MCF-7 (Breast) | 22.24 | Not Specified | [9] |
| HeLa (Cervical) | 27.43 | Not Specified | [9] |
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays are essential. Below are detailed protocols for fundamental experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
This compound (dissolved in a suitable solvent like DMSO)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A[15]
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[15]
-
Incubate at 4°C for at least 2 hours or overnight.[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the DNA content by flow cytometry.[15]
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[17]
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]
-
Block the membrane to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.[18]
-
Visualizing Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental process is crucial for validating a new compound. The following diagrams, created using the DOT language, illustrate a common signaling pathway for stilbene-induced apoptosis and a typical experimental workflow.
Caption: A simplified diagram of the intrinsic apoptosis pathway often activated by stilbene derivatives.
Caption: A logical workflow for the in vitro validation of a novel anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of resveratrol–chalcone conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Anticancer Activity of Some New Stilbene Derivatives | SAS Publisher [saspublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of (E)-3-Acetoxy-5-methoxystilbene and Pterostilbene: A Tale of a Known and a Novel Stilbenoid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the current scientific knowledge on two stilbenoid compounds: the well-researched pterostilbene (B91288) and the lesser-known (E)-3-Acetoxy-5-methoxystilbene. While pterostilbene has been the subject of extensive investigation, revealing a wide array of biological activities, this compound remains largely uncharacterized, presenting a potential frontier for new research.
This guide will summarize the available data on the physicochemical properties, bioavailability, pharmacokinetics, and biological activities of both compounds. Due to the significant disparity in the volume of research, a direct, data-driven comparison of their performance is not currently feasible. Instead, this guide will highlight the wealth of information available for pterostilbene and the notable absence of data for this compound, thereby underscoring a significant knowledge gap and a potential opportunity for novel therapeutic discovery.
Physicochemical and Pharmacokinetic Profiles
The structural and pharmacokinetic properties of a compound are critical determinants of its potential as a therapeutic agent. Pterostilbene, a dimethylated analog of resveratrol, has been shown to possess favorable pharmacokinetic properties, including higher bioavailability compared to its parent compound.[1] In contrast, the physicochemical and pharmacokinetic profile of this compound is largely unknown.
| Property | This compound | Pterostilbene |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₆H₁₆O₃ |
| Molecular Weight | 268.31 g/mol [2][3] | 256.30 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] | Poor water solubility |
| Bioavailability | Data not available | High oral bioavailability |
| Half-life | Data not available | Longer half-life than resveratrol |
| Metabolism | Data not available | Primarily metabolized through glucuronidation and sulfation |
Comparative Biological Activities
Pterostilbene has demonstrated a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1][5] The mechanisms underlying these activities have been extensively studied. For this compound, a sesquiterpenoid isolated from the roots of Ligularia songarica, there is a lack of published data on its biological effects.[2][3]
| Biological Activity | This compound | Pterostilbene |
| Antioxidant Activity | Data not available | Potent free radical scavenger; upregulates antioxidant enzymes.[6][7] |
| Anti-inflammatory Activity | Data not available | Inhibits pro-inflammatory cytokines and enzymes by blocking NF-κB and MAPK signaling pathways.[8][9] |
| Anticancer Activity | Data not available | Induces apoptosis and cell cycle arrest in various cancer cell lines; inhibits tumor growth and metastasis.[10][11][12][13][14] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments used to characterize the biological activities of pterostilbene are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials: Pterostilbene, DPPH solution (in methanol), methanol (B129727), 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare various concentrations of pterostilbene in methanol.
-
Add 100 µL of each pterostilbene solution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a solution of DPPH in methanol without the test compound serves as the control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.[6][15]
-
Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay determines the effect of a compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, pterostilbene, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of pterostilbene for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is generated to quantify the NO concentration.[8][9]
-
Anticancer Activity Assessment: Induction of Apoptosis by Annexin V-FITC/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a compound.
-
Materials: Cancer cell line (e.g., HT-29 colon cancer cells), RPMI-1640 medium, FBS, pterostilbene, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cancer cells in a 6-well plate and treat with various concentrations of pterostilbene for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.[12][14]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways of pterostilbene and a conceptual workflow for its biological evaluation. A diagram for this compound is also provided to visually represent the current knowledge gap.
Caption: Known signaling pathways of pterostilbene.
Caption: General experimental workflow for evaluating bioactive compounds.
Caption: Current knowledge of this compound.
Conclusion
This comparative guide illuminates the significant disparity in the scientific understanding of pterostilbene and this compound. Pterostilbene stands as a promising, well-characterized natural compound with a robust portfolio of preclinical data supporting its therapeutic potential. Its favorable pharmacokinetic profile and multifaceted biological activities make it a continued subject of interest for clinical development.
In contrast, this compound remains an enigma. While its basic chemical identity is known, its biological functions and potential as a therapeutic agent are entirely unexplored. This stark knowledge gap presents a compelling opportunity for the research community. Future investigations into the bioactivity and pharmacokinetic profile of this compound are warranted to determine if this stilbenoid holds similar, or perhaps even superior, therapeutic promise to its well-studied counterpart, pterostilbene. Such studies could unveil a novel natural product with significant implications for drug discovery and development.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells [mdpi.com]
- 13. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Cross-Validation of the Biological Effects of (E)-3-Acetoxy-5-methoxystilbene and Structurally Related Stilbenoids
In the landscape of drug discovery and development, stilbenoids have emerged as a promising class of polyphenolic compounds with a diverse range of biological activities. This guide provides a comparative analysis of the biological effects of (E)-3-Acetoxy-5-methoxystilbene against three well-characterized stilbenoids: resveratrol (B1683913), pterostilbene (B91288), and combretatin A-4. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-validation of their anti-inflammatory, antioxidant, and anticancer properties, supported by experimental data and detailed methodologies.
While extensive research has elucidated the mechanisms of action for resveratrol, pterostilbene, and combretatin A-4, there is a notable scarcity of direct experimental data for the biological effects of this compound. Therefore, this guide will present the available data for the comparator compounds and provide a theoretical comparison for this compound based on established structure-activity relationships within the stilbenoid class. The presence of a methoxy (B1213986) group, as seen in pterostilbene, is often associated with increased bioavailability and metabolic stability, while the acetoxy group may influence its lipophilicity and cellular uptake.
Comparative Analysis of Biological Activities
This section summarizes the key biological activities of the selected stilbenoids, focusing on their anti-inflammatory, antioxidant, and anticancer effects. The data is presented in a tabular format for easy comparison.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target/Mechanism | Cell Line/Model | IC50/Effective Concentration | Citation(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Resveratrol | Inhibition of NF-κB activation | RAW 264.7 macrophages | ~5-20 µM | |
| Pterostilbene | Inhibition of NF-κB and MAPK signaling pathways | RAW 264.7 macrophages | More potent than resveratrol | |
| Combretastatin A-4 | Not primarily an anti-inflammatory agent | Data Not Available | Data Not Available |
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | IC50/Antioxidant Capacity | Citation(s) |
| This compound | Data Not Available | Data Not Available | |
| Resveratrol | DPPH Radical Scavenging | ~20-50 µM | |
| Pterostilbene | DPPH Radical Scavenging | Generally more potent than resveratrol | |
| Combretastatin A-4 | Not primarily an antioxidant agent | Data Not Available |
Table 3: Comparison of Anticancer Activity
| Compound | Mechanism of Action | Target Cell Line(s) | IC50 | Citation(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Resveratrol | Induction of apoptosis, cell cycle arrest | MCF-7, PC-3, HCT116 | ~15-100 µM | [1] |
| Pterostilbene | Induction of apoptosis, cell cycle arrest | MCF-7, PC-3, HCT116 | ~5-50 µM (often more potent than resveratrol) | [1] |
| Combretastatin A-4 | Tubulin polymerization inhibitor, vascular disrupting agent | Various cancer cell lines | Nanomolar range (e.g., ~1-10 nM) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of the biological effects of the selected stilbenoids.
Anti-inflammatory Activity: NF-κB Activation Assay
Objective: To determine the inhibitory effect of a test compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Resveratrol, Pterostilbene) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Nuclear and Cytoplasmic Extraction Reagents
-
BCA Protein Assay Kit
-
Antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker), and HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash the cells with ice-cold PBS and lyse them to separate nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Perform Western blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensity of NF-κB p65 in the nuclear fraction relative to the Lamin B1 loading control. A decrease in nuclear NF-κB p65 in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (e.g., Resveratrol, Pterostilbene)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity: Tubulin Polymerization Assay
Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine triphosphate)
-
Test compound (e.g., Combretastatin A-4)
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (B1669291) (polymerization inhibitor, positive control)
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare dilutions of the test compound, paclitaxel, and colchicine in polymerization buffer.
-
On ice, add the polymerization buffer, GTP, and the test compounds or controls to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization by adding the purified tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. A decrease in the rate and extent of the absorbance increase in the presence of the test compound, compared to the vehicle control, indicates inhibition of tubulin polymerization. The IC50 value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway showing inhibition by resveratrol and pterostilbene.
Tubulin Polymerization and its Inhibition
Caption: The dynamic process of tubulin polymerization and its inhibition by Combretastatin A-4.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: A typical workflow for determining cell viability using the MTT assay.
References
A Comparative Guide to the Biological Activity of Stilbenes: An In Vitro vs. In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stilbenes and the Significance of Methoxylation
Stilbenes are a class of natural polyphenolic compounds, with resveratrol (B1683913) being the most extensively studied member, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Chemical modifications of the parent stilbene (B7821643) structure, such as methoxylation, can significantly influence the compound's bioavailability, metabolic stability, and ultimately, its therapeutic efficacy.[3] This guide explores the biological activities of key stilbene derivatives, presenting available quantitative data from both in vitro and in vivo studies to highlight the crucial aspects of their therapeutic potential.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro cytotoxic effects of various stilbene derivatives against different cancer cell lines and their in vivo efficacy in animal models.
Table 1: In Vitro Cytotoxicity of Stilbene Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Resveratrol | HT-29 (Colon) | MTT | >100 | [4] |
| Resveratrol | Caco-2 (Colon) | MTT | >100 | [4] |
| Resveratrol | T98G (Glioblastoma) | Not Specified | <50 | [5] |
| (Z)-4-(3,5-dimethoxystyryl)aniline | HT-29 (Colon) | MTT | 0.8 | [4] |
| (Z)-4-(3,5-dimethoxystyryl)aniline | Caco-2 (Colon) | MTT | 1.2 | [4] |
| (E)-4-(3,5-dimethoxystyryl)aniline | HT-29 (Colon) | MTT | 12.5 | [4] |
| (E)-4-(3,5-dimethoxystyryl)aniline | Caco-2 (Colon) | MTT | 25.4 | [4] |
| 3,4',5-Tri-O-methyl resveratrol | Not Specified | Cyp1A inhibition | ~7-fold more active than resveratrol | [6] |
| ε-viniferin | HT-144 (Melanoma) | Not Specified | Lower than resveratrol | [7] |
| ε-viniferin | SKMEL-28 (Melanoma) | Not Specified | Lower than resveratrol | [7] |
Table 2: In Vivo Anti-Tumor Activity of Stilbene Derivatives
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| Resveratrol | Mice | Skin Cancer | Topical Application | Significant | [8] |
| (E)-4-(3,5-dimethoxystyryl)aniline | SCID Mice | HT-29 Xenograft | 10 mg/kg/day (i.p.) | ~40% decrease vs. control | [9] |
| (Z)-4-(3,5-dimethoxystyryl)aniline | SCID Mice | HT-29 Xenograft | 10 mg/kg/day (i.p.) | ~40% decrease vs. control | [9] |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene | SCID Mice | HT-29 Xenograft | 10 mg/kg/day (i.p.) | No significant effect | [9] |
Key Signaling Pathways Modulated by Stilbenes
Stilbenes exert their biological effects by modulating a variety of cellular signaling pathways involved in inflammation and cancer progression. The following diagrams illustrate some of the key pathways.
Caption: Stilbene-mediated inhibition of the NF-κB and MAPK inflammatory pathways.
Caption: Induction of apoptosis by stilbenes via the intrinsic mitochondrial pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key in vitro and in vivo experiments commonly used to assess the anticancer activity of stilbene derivatives.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (stilbene derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the stilbene derivative. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
Procedure:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., HT-29) and subcutaneously inject a suspension of these cells into the flank of each mouse.[10]
-
Tumor Growth and Group Allocation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.[10]
-
Treatment Administration: Administer the test compound (stilbene derivative) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).[10]
-
Monitoring: Measure tumor volume and the body weight of the mice 2-3 times per week.[10]
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as histopathology and molecular marker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), can be performed on the tumor tissue.[10]
Caption: A general experimental workflow for anticancer drug screening.
Correlation and Discrepancies between In Vitro and In Vivo Results
The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the observed activity of a compound. For stilbenes, several factors contribute to this:
-
Metabolism and Bioavailability: Resveratrol, for instance, is rapidly metabolized in the body, leading to low bioavailability, which can diminish its in vivo efficacy compared to what is observed in cell cultures.[2] Methoxylation of stilbenes is a strategy employed to improve metabolic stability and enhance bioavailability.
-
Isomerization: As seen with (Z)-4-(3,5-dimethoxystyryl)aniline, the cis isomer can convert to the more stable trans isomer in vivo, which may possess different activity profiles.[9]
-
Host-Compound Interactions: The in vivo environment involves complex interactions with the host's immune system and other physiological processes that are not replicated in vitro. For example, resveratrol has been shown to activate natural killer (NK) cells in vivo, contributing to its anti-tumor effects.[11]
Conclusion
While in vitro assays are invaluable for high-throughput screening and elucidating mechanisms of action, in vivo studies are indispensable for evaluating the true therapeutic potential of a compound. The data on resveratrol and its methoxylated derivatives underscore the importance of chemical modifications to enhance pharmacokinetic properties. For (E)-3-Acetoxy-5-methoxystilbene, it is plausible to hypothesize that the acetoxy and methoxy (B1213986) groups will influence its stability and activity. However, empirical in vitro and in vivo studies are imperative to validate these hypotheses and to fully characterize its pharmacological profile. This guide provides a foundational framework for researchers to design and interpret such studies within the broader context of stilbene pharmacology.
References
- 1. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Natural Stilbenes in the Prevention of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Resveratrol Derivatives and In Vitro Screening for Potential Cancer Chemopreventive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Anti-Cancer Effects of Resveratrol Mediated by NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of (E)-3-Acetoxy-5-methoxystilbene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-3-Acetoxy-5-methoxystilbene, a sesquiterpenoid isolated from the roots of Ligularia songarica, presents a chemical scaffold reminiscent of resveratrol (B1683913), a well-studied stilbenoid with a broad spectrum of biological activities. While direct experimental evidence elucidating the precise molecular target of this compound remains limited in publicly available literature, its structural similarity to other stilbenes suggests a potential role in modulating key signaling pathways implicated in inflammation and cancer. This guide provides a comparative analysis of this compound with its parent compound, resveratrol, and the related methoxy (B1213986) derivative, pterostilbene, to infer its likely molecular target and guide future research.
Comparative Analysis of Bioactive Stilbenoids
The biological activities of stilbenoids are closely linked to the substitution patterns on their aromatic rings. The presence of hydroxyl, methoxy, and acetoxy groups can significantly influence their potency, bioavailability, and molecular targets. Resveratrol, with its three hydroxyl groups, is a well-established antioxidant and modulator of numerous cellular pathways. Pterostilbene, a dimethoxy derivative of resveratrol, often exhibits enhanced biological activity due to improved metabolic stability and cell permeability. The introduction of an acetoxy group, as seen in this compound, may serve as a pro-drug strategy, where cellular esterases could hydrolyze the acetate (B1210297) to release the active hydroxyl form.
| Compound | Structure | Known Molecular Targets/Pathways | IC50 Values |
| This compound | C17H16O3 | Hypothesized: Cyclooxygenase (COX) enzymes, NF-κB, MAPK signaling pathway | Data not available |
| Resveratrol | C14H12O3 | COX-1, COX-2, various protein kinases, sirtuins | COX-1: ~2.3 µM; COX-2: ~2.9 µM |
| Pterostilbene | C16H16O3 | COX-2, NF-κB, PI3K/Akt, MAPK | COX-2: ~0.2 µM |
Proposed Molecular Target and Signaling Pathway
Based on the known activities of resveratrol and pterostilbene, a plausible molecular target for this compound is the cyclooxygenase (COX) enzyme system , a key player in the inflammatory cascade. Inhibition of COX enzymes would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. This action is often mediated through the modulation of upstream signaling pathways such as the NF-κB and MAPK pathways .
Experimental Protocols
To confirm the molecular target of this compound, a series of in vitro and cell-based assays would be required.
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 values are calculated from the dose-response curves.
-
NF-κB Reporter Gene Assay
-
Objective: To assess the effect of the compound on NF-κB transcriptional activity.
-
Methodology:
-
A cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.
-
Cells are pre-treated with the compound for 1 hour.
-
NF-κB activation is induced with a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase activity is measured after a defined incubation period.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Western Blot Analysis for MAPK Phosphorylation
-
Objective: To determine if the compound inhibits the phosphorylation of key MAPK proteins (p38, JNK, ERK).
-
Methodology:
-
A suitable cell line (e.g., RAW 264.7 macrophages) is pre-treated with the compound.
-
The cells are stimulated with lipopolysaccharide (LPS) to activate the MAPK pathway.
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with specific antibodies against the phosphorylated and total forms of p38, JNK, and ERK.
-
The band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
Conclusion and Future Directions
While the definitive molecular target of this compound awaits experimental confirmation, the existing body of knowledge on related stilbenoids provides a strong rationale for investigating its role as a modulator of inflammatory pathways. The proposed experimental workflow offers a clear path to elucidating its mechanism of action and confirming its molecular target. Future studies should focus on performing these key experiments to provide the necessary data for a comprehensive understanding of this promising natural product. Such research will be crucial for unlocking its therapeutic potential in the development of novel anti-inflammatory or anticancer agents.
The Untapped Potential of (E)-3-Acetoxy-5-methoxystilbene: A Guide to Investigating Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Acetoxy-5-methoxystilbene is a stilbenoid compound, a class of natural products that has garnered significant interest for its diverse pharmacological activities. While research has illuminated the therapeutic potential of various stilbene (B7821643) derivatives, particularly in oncology, data on the synergistic effects of this compound when combined with other therapeutic agents remains scarce in publicly available literature. This guide provides a framework for researchers to explore the potential synergistic interactions of this compound, drawing upon established methodologies and the known mechanisms of related stilbene molecules. The objective is to offer a roadmap for generating crucial experimental data to fill this knowledge gap.
The rationale for investigating the synergistic potential of this compound is rooted in the known properties of stilbenes. For instance, methoxylation has been shown to enhance the in vivo bioactivity of stilbenes, potentially due to slower metabolism compared to their hydroxylated counterparts. Furthermore, many stilbene compounds are known to modulate key cellular signaling pathways implicated in diseases like cancer, such as those involved in cell cycle regulation and apoptosis. Combining this compound with other drugs could lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.
Hypothetical Synergistic Data Framework
In the absence of specific experimental data for this compound, the following table serves as a template for researchers to structure their findings when investigating its potential synergy with a hypothetical partner drug, "Drug X," in a cancer cell line model.
| Cell Line | Compound | IC50 (µM) - Single Agent | Combination Ratio | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | This compound | Data to be determined | 1:1 | Data to be determined | CI < 0.9: Synergy |
| Drug X | Data to be determined | 1:5 | Data to be determined | CI 0.9-1.1: Additive | |
| Combination | Data to be determined | 5:1 | Data to be determined | CI > 1.1: Antagonism | |
| A549 | This compound | Data to be determined | 1:1 | Data to be determined | CI < 0.9: Synergy |
| Drug X | Data to be determined | 1:5 | Data to be determined | CI 0.9-1.1: Additive | |
| Combination | Data to be determined | 5:1 | Data to be determined | CI > 1.1: Antagonism |
IC50: The half-maximal inhibitory concentration. CI: Combination Index, calculated using the Chou-Talalay method.
Key Experimental Protocols
To generate the data required to populate the table above and to understand the mechanisms of synergy, the following experimental protocols are recommended.
Cell Viability and Cytotoxicity Assays (e.g., MTT or MTS Assay)
This assay is fundamental for determining the IC50 values of this compound and the combination drug, and for assessing the effects of the combination.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create serial dilutions of each compound.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of each compound individually to determine their respective IC50 values.
-
Combination Treatment: Treat cells with combinations of the two drugs at fixed ratios (e.g., 1:1, 1:5, 5:1 based on their IC50 values).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 values for the single agents. For the combination, calculate the Combination Index (CI) using software like CompuSyn.
Isobologram Analysis
This graphical representation provides a visual assessment of the interaction between two drugs.
Methodology:
-
Determine the IC50 values for each drug individually.
-
On a graph, plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.
-
The line connecting the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis represents the line of additivity.
-
Plot the concentrations of the two drugs that in combination produce a 50% inhibition of cell viability.
-
Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Potential Signaling Pathways and Experimental Workflow
The synergistic effects of drug combinations often arise from their ability to target multiple nodes within a signaling pathway or to hit pathways that have cross-talk. For many stilbenes, the PI3K/Akt/mTOR pathway is a critical target in cancer cells, regulating cell survival, proliferation, and apoptosis.
Below is a conceptual diagram of a potential signaling pathway that could be modulated by a synergistic combination of this compound and a partner drug.
Caption: Potential synergistic mechanism targeting the PI3K/Akt/mTOR pathway.
The following diagram illustrates a general workflow for investigating the synergistic effects of this compound.
Caption: Experimental workflow for synergy assessment.
Conclusion
While direct evidence for the synergistic effects of this compound is currently lacking, its chemical nature as a methoxylated stilbene suggests a promising avenue for research in combination therapies. By employing the standardized experimental protocols and analytical frameworks outlined in this guide, researchers can systematically evaluate its potential synergistic interactions. The generation of such data will be invaluable to the drug development community, potentially uncovering novel therapeutic strategies with enhanced efficacy and a more favorable safety profile.
head-to-head comparison of stilbene derivatives in biological assays
A comparative guide for researchers, scientists, and drug development professionals on the performance of various stilbene (B7821643) derivatives in key biological assays. This guide provides a synthesis of experimental data, detailed protocols for cited experiments, and visual representations of the underlying molecular pathways.
Stilbene derivatives, a class of polyphenolic compounds, are at the forefront of pharmacological research due to their wide-ranging biological activities.[1] Naturally occurring stilbenes like resveratrol (B1683913) and pterostilbene, as well as numerous synthetic analogs, have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[2][3] The biological efficacy of these compounds is intrinsically linked to their chemical structure, with different substitutions on the phenyl rings leading to varied and sometimes enhanced therapeutic properties.[1] This guide offers a head-to-head comparison of key stilbene derivatives based on quantitative data from various biological assays, outlines the experimental methodologies to allow for reproducibility, and illustrates the signaling pathways through which these compounds exert their effects.
Quantitative Comparison of Stilbene Derivatives
The following tables summarize the biological activity of various stilbene derivatives in anticancer, antioxidant, and anti-inflammatory assays, providing a comparative overview of their potency.
Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines
The cytotoxic effects of stilbene derivatives are a cornerstone of their evaluation as potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Stilbene Derivative | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Resveratrol | HaCaT | 85.23 ± 29.17 | [4] |
| 3-methoxy-4-methylthio-trans-stilbene | HaCaT | 182.66 ± 38.71 | [4] |
| 3,5-dimethoxy-4-methylthio-trans-stilbene | HaCaT | 25.38 ± 13.87 | [4] |
| Compound 6 (Br-substituted) | KB | 3.9 | [4] |
| Compound 4a (methyl ester) | MCF-7 | 22.24 | [5] |
| Compound 4a (methyl ester) | HeLa | 27.43 | [5] |
| DHS3g (2,5-dimethoxy) | K562 | 3.12 | [6] |
Neuroprotective Effects Against β-Amyloid Induced Toxicity
Stilbene derivatives have shown promise in protecting neuronal cells from the toxic effects of β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. The half-maximal effective concentration (EC50) indicates the concentration of a compound that provides 50% of its maximal protective effect.
| Stilbene Derivative | Assay | EC50 (µM) | Reference |
| Resveratrol | Aβ25-35-induced toxicity | 13 ± 3 | [7] |
| 3,5-dihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 17 ± 3 | [7] |
| 3,4,4'-trihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 6 ± 1 | [7] |
Antioxidant and Anti-inflammatory Activity
The antioxidant capacity of stilbene derivatives is often measured by their ability to scavenge free radicals, while their anti-inflammatory potential is assessed by their ability to inhibit inflammatory mediators.
| Stilbene Derivative | Biological Assay | Activity/IC50 | Reference |
| Resveratrol analogs | DPPH and CUPRAC assay | Lower IC50 than trans-resveratrol | [8] |
| Compound 23 (pyridyl-substituted) | Xylene-induced mouse ear edema | 37.0% inhibition | [4] |
| Dipeptide-based stilbene (3c) | Antifungal (Botrytis cinerea) | EC50 = 106.1 µg/mL | [9] |
| Resveratrol | Antifungal (Botrytis cinerea) | EC50 = 263.1 µg/mL | [9] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[1] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[1][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the stilbene derivatives and incubate for the desired period (e.g., 72 hours).[11]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11] Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere.[1][11]
-
Formazan Solubilization: After incubation, remove the MTT solution.[11] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength of 492 nm or 570-590 nm.[11]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[7]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[7][12]
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][12]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[7][12]
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100.[12]
Tubulin Polymerization Assay
This assay is used to determine if a compound can inhibit the polymerization of tubulin into microtubules, a key mechanism for the anticancer activity of many stilbenes.[13]
-
Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.[4][8]
-
Reaction Initiation: In a pre-warmed 96-well plate, add the test compound at various concentrations. To initiate polymerization, add the cold tubulin solution to each well.[8]
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.[8][13]
Signaling Pathways and Experimental Workflows
The biological effects of stilbene derivatives are mediated through their interaction with various intracellular signaling pathways. The following diagrams, created using Graphviz, illustrate these pathways and a general workflow for screening these compounds.
Anti-inflammatory Signaling Pathways
Stilbene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[2][14]
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Resveratrol and its analogs have been shown to inhibit this pathway.[13][15]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin Polymerization Assay [bio-protocol.org]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 13. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-3-Acetoxy-5-methoxystilbene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Before handling (E)-3-Acetoxy-5-methoxystilbene for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE)
| Protection | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or other protective clothing.[1][2] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use a suitable dust respirator if ventilation is inadequate or dust is generated.[1] | Prevents inhalation of harmful dust particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solvent, it should be collected as halogen-free organic solvent waste. The container must be appropriately labeled with the chemical name and concentration.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the container was first used and when it became full.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
The primary and recommended method for the final disposal of this compound is incineration.[1]
-
This process should be carried out by a licensed and certified hazardous waste disposal service. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Spill Management
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep the solid material to avoid generating dust.[1]
-
Place the swept material into a labeled, airtight container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the location and nature of the hazard.
-
Restrict access to the spill area.
-
Hazard Profile and Physical Properties
While detailed toxicological data for this compound is limited, stilbene (B7821643) derivatives are generally considered hazardous. Structurally similar compounds are known to be toxic to aquatic life with long-lasting effects.[3]
Table 2: Chemical and Physical Properties of Structurally Similar Stilbenes
| Property | Value (for trans-stilbene) | Reference |
| Melting Point | 123 - 125 °C | |
| Boiling Point | 305 - 307 °C | |
| Density | 0.97 g/cm³ | |
| Solubility | Insoluble in water. | [4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (E)-3-Acetoxy-5-methoxystilbene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling and disposal of (E)-3-Acetoxy-5-methoxystilbene. The following guidance is based on safety data for structurally similar stilbene (B7821643) derivatives and serves as a comprehensive operational plan.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[2][4][5] | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[1][6] | To prevent skin contact, which may cause irritation or allergic reactions.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Operational and Handling Plan
Strict adherence to safe handling practices is essential to minimize exposure and maintain a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly worn. Review this safety guide and any available safety information for similar compounds.
-
Weighing and Transfer: Handle the compound in a fume hood to avoid inhalation of any dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid generating dust.[4][6]
-
In Solution: When working with the compound in solution, handle it with the same level of precaution. Avoid splashing and direct contact with skin and eyes.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all contaminated surfaces.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[4][6]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to the potential toxicity of stilbene derivatives, this compound should be treated as hazardous waste.[1]
-
Disposal Method:
-
Collect all waste material (including contaminated consumables) in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the chemical waste through your institution's EHS department, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
